Sulfo-Cy5-TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H62N4O12S3 |
|---|---|
Molecular Weight |
959.2 g/mol |
IUPAC Name |
3-[2-[(1E,3E,5E)-5-[1-[6-[3-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]propylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C46H62N4O12S3/c1-45(2)37-32-35(64(56,57)58)23-25-39(37)49(29-15-9-14-22-43(51)47-27-16-28-48-44(52)62-34-18-10-6-5-7-11-19-34)41(45)20-12-8-13-21-42-46(3,4)38-33-36(65(59,60)61)24-26-40(38)50(42)30-17-31-63(53,54)55/h5-6,8,12-13,20-21,23-26,32-34H,7,9-11,14-19,22,27-31H2,1-4H3,(H4-,47,48,51,52,53,54,55,56,57,58,59,60,61)/b6-5- |
InChI Key |
NOAVEHFDKWMOKQ-WAYWQWQTSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCNC(=O)OC5CCC/C=C\CC5)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCNC(=O)OC5CCCC=CCC5)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
Core Principle: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
An In-Depth Technical Guide to Sulfo-Cy5-TCO Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with this compound click chemistry, a powerful tool for bioorthogonal labeling and imaging.
The foundation of this compound click chemistry is the tetrazine-TCO ligation , a bioorthogonal reaction renowned for its exceptional speed and specificity.[1][2][3] This reaction proceeds through an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition .[1][4] In this process, an electron-deficient diene (the tetrazine) reacts with an electron-rich dienophile (the strained trans-cyclooctene, or TCO). This initial cycloaddition is followed by a retro-Diels-Alder reaction , which irreversibly releases dinitrogen gas (N₂) and forms a stable dihydropyridazine conjugate.
The key components are:
-
Sulfo-Cy5: A water-soluble, far-red fluorescent dye. The sulfonate groups enhance its solubility in aqueous buffers, making it ideal for biological applications. It has an excitation maximum of approximately 647 nm and an emission maximum around 655 nm.
-
TCO (trans-cyclooctene): A strained alkene that acts as the dienophile. The ring strain of the trans-isomer makes it highly reactive towards tetrazines without the need for a catalyst.
This reaction is classified as "click chemistry" due to its high efficiency, selectivity, and biocompatibility. It proceeds rapidly under physiological conditions (aqueous media, room temperature, and neutral pH) and does not interfere with native biological functional groups, making it ideal for in vivo and live-cell applications.
Reaction Mechanism Diagram
Caption: The reaction mechanism of this compound with a tetrazine-modified biomolecule.
Quantitative Data: Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a click reaction. The tetrazine-TCO ligation is among the fastest bioorthogonal reactions, with rate constants that can be tuned by modifying the substituents on both the tetrazine and TCO moieties. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | 26,000 | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | 10 | |
| Hydrogen substituted tetrazines | TCO | 30,000 | |
| General Range | TCO | Up to 10⁷ |
Experimental Protocols
This section outlines a general two-step protocol for labeling a primary amine-containing biomolecule (e.g., an antibody) with this compound. This involves first introducing the TCO group onto the biomolecule, followed by the click reaction with a tetrazine-functionalized Sulfo-Cy5.
Protocol 1: Modification of an Antibody with a TCO-NHS Ester
This protocol describes the introduction of the TCO moiety onto an antibody using an N-hydroxysuccinimide (NHS) ester derivative of TCO.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester (the PEG linker enhances solubility and reduces steric hindrance)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the antibody for the NHS ester and must be removed.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each specific antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody via mass spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: Click Reaction of TCO-modified Antibody with Sulfo-Cy5-Tetrazine
This protocol details the reaction between the TCO-modified antibody and a tetrazine-activated Sulfo-Cy5 dye.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Sulfo-Cy5-tetrazine
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare a stock solution of Sulfo-Cy5-tetrazine in an appropriate solvent (e.g., DMSO).
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of Sulfo-Cy5-tetrazine to the TCO-modified antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Due to the fast kinetics, the reaction is often complete within 30 minutes.
-
Purification (Optional): If necessary, remove any unreacted Sulfo-Cy5-tetrazine using a desalting column.
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and ~650 nm (for Sulfo-Cy5).
Experimental Workflow Diagram
Caption: A typical experimental workflow for labeling an antibody with this compound.
Signaling Pathways and Applications
This compound click chemistry is not directly involved in modulating signaling pathways. Instead, it is a tool used to visualize and track biomolecules that are part of these pathways. For example, an antibody targeting a specific cell surface receptor involved in a signaling cascade can be labeled with this compound to monitor its localization, trafficking, and downstream effects.
Applications in Research and Drug Development:
-
Pretargeted Imaging: This is a two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing tetrazine-linked imaging agent (like Sulfo-Cy5) is administered, which then "clicks" to the antibody, providing a high-contrast image.
-
Live-Cell Imaging: The biocompatibility of the reaction allows for real-time visualization of dynamic cellular processes.
-
Flow Cytometry: Labeled cells can be identified and sorted based on the fluorescence of Sulfo-Cy5.
-
Antibody-Drug Conjugates (ADCs): This chemistry can be used to link cytotoxic drugs to antibodies for targeted cancer therapy.
Pretargeted Imaging Workflow
Caption: Logical workflow for a pretargeted in vivo imaging experiment.
Conclusion
This compound click chemistry, based on the rapid and bioorthogonal tetrazine-TCO ligation, offers a robust and versatile platform for the fluorescent labeling of biomolecules. Its exceptional kinetics, biocompatibility, and the favorable properties of the Sulfo-Cy5 dye make it an invaluable tool for researchers, scientists, and drug development professionals in a wide range of applications, from fundamental cell biology to advanced in vivo imaging and targeted therapeutics.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfo-Cy5-TCO in Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for Sulfo-Cy5-TCO, a key reagent in bioorthogonal chemistry. This compound is a water-soluble fluorescent dye functionalized with a trans-cyclooctene (TCO) group, enabling its participation in rapid and specific bioorthogonal ligation reactions.[1][2][]
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The primary mechanism of action for this compound in bioorthogonal chemistry is its reaction with a tetrazine (Tz)-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[4][5] This [4+2] cycloaddition is a cornerstone of "click chemistry" due to its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst.
The reaction proceeds in two main steps:
-
Cycloaddition: The electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich trans-cyclooctene (dienophile) of the this compound molecule. This forms a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: The intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This step results in the formation of a stable, fluorescent dihydropyridazine conjugate.
The exceptional speed of this ligation allows for efficient labeling of biomolecules at low, micromolar concentrations, making it ideal for live-cell imaging and in vivo applications.
Quantitative Data
The following tables summarize the key photophysical and kinetic properties of this compound and its bioorthogonal reaction.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~647 nm | |
| Emission Maximum (λem) | ~655 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |
| Solubility | Water, DMSO, DMF | |
| Quantum Yield (for Sulfo-Cyanine5) | 0.28 |
Table 2: Kinetic Data for the TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| TCO and various tetrazines | 800 - 30,000 | Dependent on tetrazine substitution and TCO strain | |
| TCO and dipyridyl tetrazine | ~2,000 | 9:1 methanol/water | |
| TCO derivatives and various tetrazines | 1,000 - 1,000,000 | PBS buffer, pH 6-9, room temperature |
Experimental Protocols
Below are detailed protocols for common applications of this compound in bioorthogonal labeling.
Protocol 1: Labeling of Cell Surface Glycans
This protocol outlines the metabolic labeling of cellular glycans with an azido-sugar followed by bioorthogonal ligation with this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (10 mM in sterile DMSO)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
This compound stock solution (1 mM in DMSO)
-
Staining buffer (PBS with 1% BSA)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel and grow to 70-80% confluency.
-
Add Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days at 37°C in a humidified atmosphere with 5% CO₂. Include a negative control of cells cultured without Ac₄ManNAz.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells. For adherent cells, use a gentle dissociation reagent. For suspension cells, pellet by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in staining buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Bioorthogonal Ligation:
-
Prepare a working solution of this compound by diluting the stock solution in staining buffer to a final concentration of 10-50 µM.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with staining buffer to remove unbound this compound.
-
Resuspend the final cell pellet in staining buffer.
-
Analyze the labeled cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) or by flow cytometry.
-
Protocol 2: In Vivo Pre-targeting and Imaging
This protocol describes a pre-targeting strategy for in vivo imaging where a TCO-modified antibody is administered first, followed by a tetrazine-modified imaging agent. While this example uses a generic tetrazine-dye, this compound would be the detection agent that reacts with a tetrazine-modified antibody. For the purpose of illustrating the workflow with this compound as the core component, we will describe the labeling of a tetrazine-modified antibody with this compound in a pre-targeting context.
Materials:
-
Animal model with a target of interest (e.g., tumor-bearing mouse)
-
Tetrazine-functionalized antibody targeting the molecule of interest
-
This compound
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
Methodology:
-
Antibody Administration (Pre-targeting):
-
Inject the tetrazine-functionalized antibody intravenously into the animal model. The typical dose may range from 0.1 mg.
-
Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This allows for clearance of unbound antibody from circulation.
-
-
Imaging Agent Administration:
-
Prepare a sterile solution of this compound in PBS.
-
Inject the this compound solution intravenously into the animal.
-
-
In Vivo Imaging:
-
At various time points post-injection of this compound (e.g., 1, 4, 24 hours), perform fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy5.
-
The signal will develop rapidly as the this compound reacts with the pre-targeted tetrazine-modified antibody at the site of interest.
-
Visualizations
The following diagrams illustrate the core mechanism and a typical experimental workflow involving this compound.
Caption: Mechanism of the this compound and tetrazine bioorthogonal reaction.
Caption: Workflow for labeling cell surface glycans using this compound.
References
Sulfo-Cy5-TCO: A Comprehensive Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5-TCO, a water-soluble fluorescent dye and click chemistry reagent. We will delve into its chemical structure, key properties, and its application in bioorthogonal labeling through the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-modified molecules. This guide includes detailed experimental protocols and visual diagrams to facilitate its use in research and drug development.
Core Properties and Chemical Structure
This compound is a valuable tool in bioconjugation, combining the bright, far-red fluorescence of the Sulfo-Cy5 dye with the highly reactive trans-cyclooctene (TCO) moiety. The sulfonated nature of the Cy5 dye ensures its water solubility, making it ideal for use in aqueous biological environments without the need for organic co-solvents that could denature sensitive proteins.[] The TCO group enables rapid and specific covalent bond formation with tetrazine-containing molecules in a bioorthogonal manner, meaning the reaction occurs efficiently within a biological system without interfering with native biochemical processes.[2][3]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₆H₆₂N₄O₁₂S₃ | [4][5] |
| Molecular Weight | 959.2 g/mol | |
| Excitation Maximum (λex) | 647 nm | |
| Emission Maximum (λem) | 655 nm | |
| Extinction Coefficient | 250,000 M⁻¹cm⁻¹ | |
| Purity | ≥95% | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated and protected from light |
Chemical Structure of this compound
The chemical structure of this compound features a central heptamethine cyanine core (Sulfo-Cy5) responsible for its fluorescent properties. This is linked to a trans-cyclooctene (TCO) group, the dienophile in the bioorthogonal reaction. The sulfonate groups enhance water solubility.
References
Sulfo-Cy5-TCO: A Comprehensive Technical Guide for Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5-TCO, a water-soluble fluorescent dye widely utilized in bioorthogonal chemistry. This document details its spectral properties, experimental protocols for its application, and the fundamental chemical principles of its reactivity. The information presented herein is intended to empower researchers in the fields of chemical biology, drug development, and molecular imaging to effectively employ this compound in their experimental designs.
Core Properties of this compound
This compound is a derivative of the popular cyanine dye, Cy5, functionalized with a trans-cyclooctene (TCO) group. The inclusion of sulfonate groups renders the molecule highly water-soluble, which is advantageous for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and cell viability. The TCO moiety allows for a highly specific and rapid reaction with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of "click chemistry". This reaction is characterized by its high efficiency and orthogonality in complex biological milieu.
Spectral Characteristics
The fluorescent properties of this compound are summarized in the table below. These values are critical for designing fluorescence imaging experiments, including the selection of appropriate excitation sources and emission filters.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~647 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [2] |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][3] |
| Quantum Yield (Φ) | ~0.28 | [] |
| Recommended Excitation Laser | 633 nm or 647 nm | |
| Recommended Emission Filter | 660/20 nm bandpass |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in labeling and imaging experiments. Optimization may be required for specific applications and biomolecules.
Protocol 1: Labeling of Tetrazine-Modified Biomolecules
This protocol describes the reaction of a tetrazine-functionalized protein with this compound.
Materials:
-
Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
Ensure the tetrazine-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in a compatible buffer.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the tetrazine-modified protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification:
-
Remove unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its characteristic blue color and by measuring its absorbance at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the following equation: DOL = (A₆₅₀ / ε_dye) / ((A₂₈₀ - A₆₅₀ × CF₂₈₀) / ε_protein) where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
Protocol 2: Two-Step Labeling and Imaging of Live Cells
This protocol outlines a pre-targeting strategy for live-cell imaging, where cells are first labeled with a tetrazine-modified molecule (e.g., an antibody or a metabolic label) followed by incubation with this compound.
Materials:
-
Live cells expressing the target of interest
-
Tetrazine-functionalized targeting molecule (e.g., antibody, ligand)
-
This compound
-
Cell culture medium
-
Imaging buffer (e.g., PBS with calcium and magnesium)
Procedure:
-
Target Labeling:
-
Incubate the live cells with the tetrazine-functionalized targeting molecule in cell culture medium for a predetermined time and concentration to allow for binding to the target.
-
Wash the cells thoroughly with fresh medium or imaging buffer to remove any unbound targeting molecule.
-
-
Fluorescent Labeling:
-
Prepare a solution of this compound in imaging buffer at a final concentration of 1-10 µM.
-
Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells two to three times with imaging buffer to remove unreacted this compound.
-
Image the cells using a fluorescence microscope equipped with appropriate laser lines and filter sets for Cy5.
-
Visualizations
Signaling Pathway and Reaction Mechanism
The core of this compound's utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction is highly specific and proceeds rapidly under physiological conditions.
Caption: Mechanism of the this compound and tetrazine ligation.
Experimental Workflow for Antibody Labeling and Cell Imaging
The following diagram illustrates a typical experimental workflow for labeling an antibody with a tetrazine moiety and subsequently using this compound for live-cell imaging.
Caption: Workflow for two-step live-cell imaging.
References
Sulfo-Cy5-TCO: A Technical Guide to Water Solubility and Stability for Advanced Bioorthogonal Labeling
For Immediate Release
This technical guide provides an in-depth analysis of the water solubility and stability of Sulfo-Cy5-TCO, a key reagent in advanced bioorthogonal chemistry. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the compound's properties, detailed experimental protocols, and critical considerations for its effective use in complex biological systems.
This compound is a water-soluble fluorescent dye featuring a trans-cyclooctene (TCO) moiety.[1][2] The presence of sulfonate groups significantly enhances its hydrophilicity, making it highly suitable for applications in aqueous environments without the need for organic co-solvents.[3][4] This reagent is specifically designed for rapid and selective reaction with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry".[5]
Physicochemical and Spectroscopic Properties
The inherent properties of this compound make it a versatile tool for fluorescent labeling. A summary of its key characteristics is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₂N₄O₁₂S₃ | N/A |
| Molecular Weight | ~959.2 g/mol | N/A |
| Appearance | Dark blue solid | |
| Excitation Maximum (λ_ex_) | ~646 nm | |
| Emission Maximum (λ_em_) | ~662 nm | |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.2 | |
| Solubility | Good solubility in water, DMF, and DMSO. |
Water Solubility
The incorporation of one or more sulfonate (SO₃⁻) groups into the cyanine dye structure renders this compound highly water-soluble. This property is critical for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and cell viability. While quantitative solubility limits are not extensively published, the compound is readily dissolved in aqueous buffers such as phosphate-buffered saline (PBS).
Stability Profile
The stability of this compound is a crucial factor for its successful application. The stability profile can be considered in two parts: the fluorophore and the reactive TCO group.
-
Sulfo-Cy5 Fluorophore: The sulfonated cyanine dye is generally stable under typical biological conditions and storage. For long-term storage, it is recommended to keep the compound at -20°C in the dark and desiccated.
-
TCO Moiety: The trans-cyclooctene group, while highly reactive with tetrazines, is susceptible to isomerization to its inactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by the presence of thiols, such as dithiothreitol (DTT). The TCO group is generally stable in aqueous buffers for weeks when stored at 4°C. However, for critical applications, it is advisable to use freshly prepared solutions.
| Condition | Stability Consideration | Recommendation | Reference |
| Long-term Storage (Solid) | Protect from light and moisture. | Store at -20°C, desiccated. | |
| Aqueous Solution | TCO group is stable for weeks at 4°C. | Prepare fresh solutions for optimal reactivity. | |
| Presence of Thiols (e.g., DTT) | Thiols can promote isomerization of TCO to inactive CCO. | Remove thiols before adding the TCO-containing reagent. |
Experimental Protocols
Protocol for Assessment of Aqueous Solubility
This protocol provides a general method for determining the solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a compatible organic solvent such as DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to create a range of concentrations.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is an estimate of the solubility.
-
Spectrophotometric Analysis: For a more quantitative assessment, centrifuge the solutions at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.
-
Measurement: Carefully collect the supernatant and measure its absorbance at the excitation maximum (~646 nm).
-
Calculation: Use the Beer-Lambert law (A = εcl) and the known extinction coefficient to calculate the concentration of the dissolved this compound.
Protocol for Assessment of Stability in Aqueous Buffer
This protocol outlines a method to evaluate the stability of the TCO group in this compound over time.
-
Solution Preparation: Dissolve this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 1-5 µM.
-
Incubation: Incubate the solution at a defined temperature (e.g., 4°C or 37°C), protected from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Reaction with Tetrazine: To each aliquot, add a molar excess of a tetrazine-functionalized molecule (e.g., a tetrazine-biotin conjugate).
-
Reaction Monitoring: The reaction between TCO and tetrazine can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520-540 nm. Alternatively, the formation of the fluorescent product can be analyzed by fluorescence spectroscopy or LC-MS.
-
Data Analysis: Plot the remaining reactive TCO (as determined by the extent of reaction with tetrazine) as a function of time to determine the stability profile.
Signaling Pathways and Experimental Workflows
This compound is not directly involved in signaling pathways but is a tool for labeling and visualizing components of such pathways. The experimental workflow for its use in bioorthogonal labeling is critical.
Caption: Experimental workflow for bioorthogonal labeling.
The logical relationship for the click chemistry reaction itself can be visualized as follows:
Caption: TCO-Tetrazine ligation reaction pathway.
References
An In-Depth Technical Guide to the Sulfo-Cy5-TCO Reaction with Tetrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reaction between Sulfo-Cy5-TCO (trans-cyclooctene) and tetrazine derivatives. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is a cornerstone of modern bioconjugation, prized for its exceptional speed, specificity, and biocompatibility. This document details the core principles of the reaction, provides quantitative data on kinetics and spectroscopic properties, outlines detailed experimental protocols, and offers visual representations of key processes to aid in the successful application of this powerful chemical tool.
Core Principles of the Tetrazine-TCO Ligation
The reaction between a tetrazine and a trans-cyclooctene is a form of "click chemistry" that proceeds via a two-step mechanism.[1] The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1] This cycloaddition forms a transient tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂) to yield a stable dihydropyridazine product.[1] This reaction is notable for its extremely fast kinetics, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[1]
The reaction is highly bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.[2] It does not require a catalyst, such as copper, which can be toxic to cells, making it ideal for live-cell imaging and in vivo applications.
Quantitative Data
Spectroscopic Properties
The following table summarizes the key spectroscopic properties of the Sulfo-Cy5 fluorophore, both as a TCO derivative and as a tetrazine conjugate.
| Property | This compound | Sulfo-Cy5-Tetrazine | Sulfo-Cy5-Dihydropyridazine (Product) |
| Excitation Maximum (λex) | ~647 nm | ~649 nm | ~650 nm |
| Emission Maximum (λem) | ~655 nm | ~670 nm | ~670 nm |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | Data not readily available |
| Fluorescence Quantum Yield (ΦF) | Data not readily available | Can be quenched by tetrazine | Moderate to High (fluorescence is restored upon reaction) |
Note: The exact spectroscopic properties can be influenced by the local chemical environment, including solvent polarity and conjugation to biomolecules.
Reaction Kinetics
The reaction rate of the TCO-tetrazine ligation is highly dependent on the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate. While specific kinetic data for the this compound derivative is not extensively published, the rates are expected to be in the same range as other TCO derivatives. The following table provides representative second-order rate constants for the reaction of TCO with various tetrazine derivatives.
| Tetrazine Derivative | Second-Order Rate Constant (k₂) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C |
| 3,6-diphenyl-s-tetrazine | 26,000 M⁻¹s⁻¹ | PBS, 37°C |
Note: These values are for general TCO derivatives and are provided for estimation. The specific rate for this compound may vary.
Stability
Both this compound and tetrazine derivatives have finite stability. TCO derivatives can isomerize to the unreactive cis-cyclooctene (CCO) form over time, especially in the presence of thiols or certain metals. Tetrazine stability is influenced by its substituents, with electron-donating groups generally increasing stability in aqueous media. The final dihydropyridazine conjugate is generally stable. Sulfo-Cy5-tetrazine is reported to be pH-insensitive in the range of pH 4 to 10.
Experimental Protocols
This section provides a detailed, two-step protocol for the labeling of a protein, such as an antibody, with Sulfo-Cy5-tetrazine via a TCO-modified intermediate.
Step 1: Modification of Protein with a TCO-NHS Ester
Materials:
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
Step 2: Ligation of TCO-modified Protein with Sulfo-Cy5-Tetrazine
Materials:
-
TCO-modified protein from Step 1
-
Sulfo-Cy5-tetrazine
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sulfo-Cy5-Tetrazine Stock Solution: Prepare a stock solution of Sulfo-Cy5-tetrazine in anhydrous DMSO (e.g., 1 mM).
-
Ligation Reaction: Add a 1.5 to 5-fold molar excess of the Sulfo-Cy5-tetrazine stock solution to the TCO-modified protein in the reaction buffer.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.
-
Purification: Remove the excess, unreacted Sulfo-Cy5-tetrazine using a desalting column or dialysis.
-
Characterization: The final labeled protein can be characterized by UV-Vis spectroscopy to determine the concentration of the protein and the dye, and by SDS-PAGE to confirm conjugation.
Mandatory Visualizations
Reaction Mechanism
Caption: Inverse-electron-demand Diels-Alder reaction mechanism.
Experimental Workflow
Caption: General workflow for two-step protein labeling.
Factors Affecting Reaction Rate
Caption: Key factors influencing the TCO-tetrazine reaction rate.
References
The Clear Advantage: A Technical Guide to Water-Soluble TCO Reagents in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is the fastest bioorthogonal reaction discovered to date, offering unparalleled speed and selectivity for molecular labeling and conjugation in complex biological systems.[1][2][3] While traditional TCO reagents are often hydrophobic, requiring organic co-solvents that can compromise biological integrity, the development of water-soluble TCO reagents has revolutionized their application in aqueous environments, particularly in live-cell and in vivo studies. This guide provides an in-depth look at the core advantages, quantitative performance, and key experimental applications of these advanced chemical tools.
Core Advantages of Water-Soluble TCO Reagents
The primary benefit of water-soluble TCO reagents is their enhanced compatibility with the physiological environments central to biological research. This fundamental property gives rise to several significant advantages over their hydrophobic counterparts.
-
Enhanced Aqueous Solubility and Biocompatibility : The most critical feature is improved solubility in aqueous buffers.[4] Modifications such as the inclusion of hydrophilic polyethylene glycol (PEG) spacers or the formation of hydrochloride salts significantly increase water solubility.[5] This eliminates the need for potentially cytotoxic organic co-solvents like DMSO or DMF, making these reagents exceptionally well-suited for sensitive applications such as live-cell imaging and in vivo studies. This inherent biocompatibility ensures that cellular processes are not perturbed by the labeling reagents themselves.
-
Superior Reaction Kinetics in Aqueous Media : The TCO-tetrazine ligation is known to accelerate in aqueous media, a phenomenon partly attributed to the hydrophobic effect. Water-soluble TCO derivatives can fully leverage this, exhibiting exceptionally fast reaction rates that enable efficient conjugation even at the low concentrations typically required for biological experiments.
-
Reduced Non-Specific Binding : Hydrophobic molecules have a tendency to aggregate in aqueous solutions or bind non-specifically to proteins and cell membranes. The hydrophilic nature of water-soluble TCOs, often enhanced by PEGylation, minimizes these off-target interactions. This leads to a significant reduction in background signal, resulting in cleaner, more reliable data in applications like fluorescence microscopy and flow cytometry.
-
Improved Stability and Handling : Certain water-soluble TCO derivatives, such as d-TCO (dioxolane-fused trans-cyclooctene), are crystalline, bench-stable solids that exhibit enhanced stability in aqueous solutions and even blood serum. Formulations like hydrochloride salts also improve handling and storage stability, ensuring reagent integrity over time.
Data Presentation: Reaction Kinetics
The performance of TCO reagents is quantified by their second-order rate constants (k₂) in reactions with tetrazines. As the data below indicates, conformationally strained, water-soluble TCOs achieve reaction rates that are orders of magnitude faster than other bioorthogonal reactions.
| TCO Derivative | Tetrazine Partner | Reaction Conditions | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| Equatorial 5-hydroxy-TCO | 3,6-diphenyl-s-tetrazine | 45:55 H₂O:MeOH, 25 °C | 5,235 (± 258) |
| Axial 5-hydroxy-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | H₂O, 25 °C | 80,200 (± 200) |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | H₂O, 25 °C | 366,000 (± 15,000) |
| Water-soluble s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | H₂O, 25 °C | 3,300,000 (± 40,000) |
| sTCO-acid | Tetrazine-carbamate | 25% ACN/PBS | 23,800 (± 400) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: Experimental workflow for two-step live-cell labeling and imaging.
Caption: Logical workflow for in vivo pretargeted imaging or radioimmunotherapy.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Organelles
This protocol is adapted from methodologies for labeling subcellular structures like the Golgi apparatus or plasma membrane for super-resolution microscopy.
-
Cell Preparation : Plate cells (e.g., HeLa) on glass-bottom imaging dishes and grow to 60-80% confluency in complete culture medium.
-
TCO Probe Labeling :
-
Prepare a stock solution of a water-soluble, organelle-targeting TCO probe (e.g., 1 mM Cer-TCO in DMSO).
-
Dilute the TCO probe in live-cell imaging solution (e.g., DMEM without phenol red) to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells, wash once with PBS, and add the TCO probe solution.
-
Incubate at 37°C for 30 minutes.
-
-
Wash : Aspirate the TCO solution and wash the cells three times with warm live-cell imaging solution to remove any unbound probe.
-
Tetrazine-Dye Labeling :
-
Prepare a stock solution of a water-soluble tetrazine-conjugated fluorophore (e.g., 1 mM SiR-Tz in DMSO).
-
Dilute the tetrazine-dye in live-cell imaging solution to a final concentration of 0.5-2 µM.
-
Add the tetrazine-dye solution to the cells.
-
Incubate at 37°C for 30 minutes.
-
-
Final Wash and Imaging :
-
Aspirate the tetrazine-dye solution and wash the cells three times with fresh imaging solution.
-
Image the cells immediately using a suitable microscopy platform (e.g., STED, confocal). For SiR dyes, excitation is typically around 640-650 nm with detection from 670-750 nm.
-
Protocol 2: General Protein Bioconjugation
This protocol describes the labeling of a protein (e.g., an antibody) with an amine-reactive, water-soluble TCO-NHS ester.
-
Buffer Exchange : Dissolve or exchange the target protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Reagent Preparation : Immediately before use, prepare a 10-20 mM stock solution of a water-soluble TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction :
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification :
-
Remove excess, unreacted TCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization and Use :
-
Confirm the degree of labeling using analytical techniques such as mass spectrometry.
-
The resulting TCO-labeled protein is now ready for subsequent reaction with a tetrazine-modified molecule. For the click reaction, add 1.5 to 3 molar equivalents of the tetrazine reagent to the TCO-protein and incubate for 30-60 minutes at room temperature.
-
Conclusion
Water-soluble TCO reagents represent a significant advancement in the field of bioorthogonal chemistry. Their enhanced aqueous solubility, biocompatibility, and rapid reaction kinetics provide researchers with a robust toolkit for a wide range of applications, from high-resolution live-cell imaging to the development of targeted therapeutics. By overcoming the limitations of traditional hydrophobic reagents, water-soluble TCOs enable cleaner, more efficient, and biologically relevant experiments, paving the way for new discoveries in chemical biology and medicine.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. TCO-amine hydrochloride | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Sulfo-Cy5-TCO for Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5-TCO, a water-soluble fluorescent dye functionalized with a trans-cyclooctene (TCO) group. It is designed for the fluorescent labeling of biomolecules through the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-modified molecules. This technology offers a robust method for real-time imaging, targeted drug delivery, and other advanced biological applications.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a key reagent in the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The core of this technology is the "click chemistry" reaction between a TCO group and a 1,2,4,5-tetrazine (Tz). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for labeling and tracking biomolecules in complex biological environments.[1][2]
This compound itself is a molecule composed of three key parts: a sulfonate group that imparts water solubility, the Cy5 fluorophore which provides a bright, far-red fluorescent signal, and the TCO moiety that serves as the reactive handle for the bioorthogonal ligation.[3][4]
Core Mechanism: The Tetrazine-TCO Ligation
The reaction between this compound and a tetrazine-modified biomolecule proceeds through a two-step mechanism known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1]
-
[4+2] Cycloaddition: The electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich trans-cyclooctene (the dienophile on this compound). This forms a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). The final product is a stable and highly fluorescent dihydropyridazine conjugate.
A key advantage of this reaction is that the progress can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic visible absorbance, which is typically between 510 and 540 nm.
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below. These properties make it an excellent choice for a variety of fluorescence-based applications.
| Property | Value | Reference(s) |
| Excitation Maximum (λ_ex_) | ~647 nm | |
| Emission Maximum (λ_em_) | ~655 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |
| Molecular Weight | ~959.2 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Reactive Group | trans-Cyclooctene (TCO) | |
| Reacts With | Tetrazines | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
This section provides a detailed, two-part protocol for the fluorescent labeling of a biomolecule, such as an antibody, using this compound and a tetrazine-modified partner.
Part 1: Preparation of a Tetrazine-Modified Antibody
This protocol describes the modification of an antibody with a tetrazine group using a Tetrazine-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEGx-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
pH Adjustment: For optimal labeling, adjust the pH of the antibody solution to between 8.0 and 9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Part 2: Fluorescent Labeling with this compound
This protocol describes the reaction between the prepared tetrazine-modified antibody and this compound.
Materials:
-
Tetrazine-modified antibody (from Part 1)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the tetrazine-modified antibody in the reaction buffer. Dissolve the this compound in a small amount of DMSO and then dilute it into the reaction buffer.
-
Ligation Reaction: Add a slight molar excess (1.1 to 2-fold) of the this compound solution to the tetrazine-modified antibody solution.
-
Incubation: Incubate the reaction for 10-60 minutes at room temperature, protected from light. The reaction is often rapid and can be monitored by the disappearance of the tetrazine's color.
-
Purification (Optional): If a significant excess of this compound was used, the labeled antibody can be purified using a desalting column to remove the free dye.
Characterization of the Labeled Biomolecule
After the labeling reaction, it is crucial to characterize the final conjugate to determine the degree of labeling (DOL).
Calculating the Degree of Labeling (DOL):
The DOL is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:
-
280 nm: The wavelength at which most proteins absorb light.
-
~650 nm: The maximum absorbance wavelength (λ_max_) of the Cy5 dye.
The following equations are used to calculate the DOL:
-
Concentration of Dye (M): [Dye] = A_max / (ε_dye * path length)
-
A_max is the absorbance at ~650 nm.
-
ε_dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).
-
path length is typically 1 cm.
-
-
Corrected Absorbance at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)
-
A₂₈₀ is the measured absorbance at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.04).
-
-
Concentration of Protein (M): [Protein] = Corrected A₂₈₀ / (ε_protein * path length)
-
ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
An optimal DOL for most antibodies is typically between 2 and 7.
Conclusion
This compound, in conjunction with tetrazine ligation, provides a powerful and versatile tool for the fluorescent labeling of biomolecules. Its water solubility, high reactivity, and the bioorthogonal nature of the TCO-tetrazine reaction make it an ideal choice for a wide range of applications in biological research and drug development, from in vitro assays to in vivo imaging. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively utilize this advanced labeling technology to achieve their scientific goals.
References
Sulfo-Cy5 Fluorophore: A Technical Guide for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core characteristics and applications of the Sulfo-Cy5 fluorophore. Sulfo-Cy5 is a bright, far-red fluorescent dye widely utilized in biological research due to its excellent photostability and water solubility. This guide is intended to serve as a valuable resource for researchers employing Sulfo-Cy5 in various applications, including fluorescence microscopy, flow cytometry, and bioconjugation.
Core Characteristics of Sulfo-Cy5
Sulfo-Cy5 is a sulfonated cyanine dye, a modification that significantly enhances its water solubility, making it ideal for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2][3] This property is particularly advantageous for labeling proteins that may be sensitive to denaturation in the presence of organic solvents. Its fluorescence emission in the far-red region of the spectrum is beneficial for reducing background autofluorescence from biological samples.[4][5]
Physicochemical and Spectral Properties
The key quantitative characteristics of Sulfo-Cy5 and its common derivatives are summarized in the tables below. These properties are crucial for designing and optimizing fluorescence-based experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Absorptivity (ε) | 271,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.28 | |
| Stokes Shift | ~16 nm | |
| Recommended Laser Lines | 633 nm or 647 nm | |
| pH Sensitivity | Insensitive from pH 4 to pH 10 |
Table 1: General Spectral Properties of Sulfo-Cy5.
| Derivative | Molecular Weight ( g/mol ) | Reactive Group | Target Functional Group | Reference(s) |
| Sulfo-Cy5 NHS ester | 777.95 (as potassium salt) | NHS ester | Primary amines (-NH₂) | |
| Sulfo-Cy5 Maleimide | Varies by supplier | Maleimide | Thiols (-SH) | |
| Sulfo-Cy5 Azide | 833 (structure dependent) | Azide | Alkynes, Cyclooctynes | |
| Sulfo-Cy5 Carboxylic Acid | Varies by supplier | Carboxylic Acid | Amines (with activation) |
Table 2: Common Derivatives of Sulfo-Cy5 and Their Properties.
Experimental Protocols
Detailed methodologies for common applications of Sulfo-Cy5 are provided below. These protocols offer a starting point for researchers to develop and optimize their specific experimental workflows.
Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol describes the conjugation of Sulfo-Cy5 NHS ester to primary amines (e.g., lysine residues) on a target protein, such as an antibody.
Materials:
-
Sulfo-Cy5 NHS ester
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.
-
If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS.
-
Adjust the pH of the protein solution to 8.5-9.0 by adding 1/10th volume of the Reaction Buffer.
-
-
Dye Preparation:
-
Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point. The optimal ratio may need to be determined empirically (e.g., testing 5:1, 15:1, and 20:1 ratios).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.
-
-
Purification:
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.
-
Collect the fractions containing the brightly colored conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).
-
Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of a Sulfo-Cy5 conjugated secondary antibody for the indirect immunofluorescence staining of a target protein in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20)
-
Primary antibody (specific to the target protein)
-
Sulfo-Cy5 conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Fixation:
-
Wash the cells grown on coverslips three times with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Sulfo-Cy5 conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5 (Excitation: ~646 nm, Emission: ~662 nm) and any other fluorophores used.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of Sulfo-Cy5.
Caption: Workflow for conjugating Sulfo-Cy5 NHS ester to a protein.
Caption: Indirect immunofluorescence staining workflow using a Sulfo-Cy5 conjugate.
Caption: Detection of a signaling pathway component via immunofluorescence.
References
- 1. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
A Technical Guide to the Shelf Life and Storage of Trans-Cyclooctene (TCO) Compounds
For Researchers, Scientists, and Drug Development Professionals
Trans-cyclooctene (TCO) derivatives are indispensable tools in bioorthogonal chemistry, prized for their exceptionally fast reaction kinetics with tetrazines. This property enables their use in a wide array of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. However, the inherent ring strain that drives their high reactivity also renders them susceptible to degradation, primarily through isomerization to the less reactive cis-cyclooctene (CCO) conformer. Understanding the factors that influence the stability of TCO compounds is critical for ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth overview of the shelf life and optimal storage conditions for TCO compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Factors Influencing TCO Compound Stability
The stability of TCO compounds is not absolute and is influenced by a variety of factors, both intrinsic to the molecule's structure and arising from its environment. Key considerations include:
-
Molecular Structure: Highly strained derivatives such as s-TCO (bicyclo[6.1.0]non-4-en-9-ylmethanol) and d-TCO (cis-dioxolane-fused TCO) exhibit faster reaction kinetics but can also be more prone to isomerization than the parent TCO molecule.[1][2] However, d-TCO derivatives have been specifically engineered for improved stability and are often crystalline, bench-stable solids.[3]
-
Presence of Thiols: Thiols, such as those found in biological environments (e.g., glutathione) or used in experimental buffers (e.g., mercaptoethanol), can promote the isomerization of TCO to CCO.[1][4]
-
Copper-Containing Proteins: Serum proteins that contain copper have been shown to catalyze the deactivation of TCO compounds, posing a challenge for in vivo applications.
-
Physical Form: Non-crystalline derivatives of strained TCOs are particularly susceptible to isomerization during long-term storage. In contrast, crystalline forms, such as those often found with d-TCO derivatives, exhibit enhanced stability.
-
Storage Temperature: As with most reactive chemical entities, lower temperatures slow the rate of degradation. Cold storage is consistently recommended to prevent polymerization and isomerization.
-
Solvent: The choice of solvent for storing TCO compounds in solution can impact their stability. Recommendations often specify storage in anhydrous solvents.
-
Light Exposure: Some TCO derivatives may be photosensitive, and protection from light is recommended as a general precautionary measure.
Degradation Pathway and Mitigation Strategies
The primary degradation pathway for TCO compounds is the isomerization from the reactive trans isomer to the unreactive cis isomer. This process can be accelerated by radical mechanisms, particularly in the presence of thiols.
To counteract these degradation pathways, several stabilization strategies have been developed:
-
Radical Inhibition: The use of radical inhibitors, such as Trolox (a water-soluble analog of vitamin E), has been shown to effectively suppress thiol-promoted isomerization.
-
Silver(I) Complexation: The shelf life of highly reactive TCOs can be significantly extended by forming stable silver(I) metal complexes. These complexes protect the TCO moiety from degradation and can be readily dissociated by the addition of a salt like NaCl prior to use.
Recommended Storage Conditions and Shelf Life
Based on manufacturer recommendations and findings from the scientific literature, the following storage conditions are advised for TCO compounds.
Table 1: General Storage Recommendations for TCO Compounds
| Form | Storage Temperature | Recommended Duration | Notes |
| Pure Solid | -20°C | Up to 3 years | Store in a desiccated environment. |
| In Solvent | -80°C | Up to 6 months | Use anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Note: These are general guidelines. Always refer to the specific product datasheet provided by the manufacturer for the most accurate storage information.
Quantitative Stability Data
The stability of TCO compounds has been quantitatively assessed under various conditions. The following tables summarize key findings from the literature.
Table 2: Stability of TCO Derivatives Under Stress Conditions
| TCO Derivative | Condition | Duration | Degradation (%) | Reference |
| d-TCO (1b) | Stored neat in an open flask at 30°C | 3 days | 81% | |
| s-TCO (1c) | Stored neat in an open flask at 30°C | 3 days | 98% | |
| oxoTCO (1d) | Stored neat in an open flask at 30°C | 3 days | 37% | |
| s-TCO•AgNO₃ | Stored neat in an open flask at 30°C | 3 days | <5% |
Table 3: Stability of TCO Derivatives in Solution
| TCO Derivative | Condition | Duration | Isomerization to CCO (%) | Reference |
| syn-s-TCO | 30 mM mercaptoethanol in D₂O-PBS (pD 7.4) | 1 hour | 18% | |
| 2 hours | 34% | |||
| 4.5 hours | 55% | |||
| 18.5 hours | 100% | |||
| syn-s-TCO | 30 mM mercaptoethanol + 30 mM Trolox in D₂O-PBS | 29.5 hours | <5% | |
| d-TCO | Phosphate-buffered D₂O | 14 days | No degradation observed | |
| d-TCO | Human serum at room temperature | 4 days | >97% remained trans |
Experimental Protocols for Stability Assessment
Assessing the stability of TCO compounds is crucial for quality control and for determining their suitability for specific applications. HPLC and NMR spectroscopy are the primary analytical techniques employed for this purpose.
Protocol 1: HPLC-Based Stability Assay
This protocol outlines a general method for determining the purity of a TCO compound over time and detecting the formation of degradation products, such as the CCO isomer.
1. Objective: To quantify the percentage of the active TCO compound remaining after storage under various conditions.
2. Materials:
-
TCO compound of interest
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Environmental chambers or incubators for controlled temperature and humidity storage
3. Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve the TCO compound in a suitable solvent (e.g., ACN) to a known concentration (e.g., 1 mg/mL). This is the t=0 sample.
-
Sample Storage: Aliquot the stock solution into multiple vials. Store these vials under the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH). Protect from light if the compound is known to be light-sensitive.
-
HPLC Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a sample from each storage condition.
-
Prepare a working solution by diluting the sample to an appropriate concentration for UV detection (e.g., 50 µg/mL).
-
Equilibrate the HPLC system with the mobile phase. A common starting point is a gradient elution using Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN).
-
Inject the sample onto the column.
-
Run a gradient program to separate the parent TCO compound from potential degradants. The cis-isomer, being less polar, will typically have a different retention time than the trans-isomer.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Integrate the area of the peak corresponding to the TCO compound and any new peaks that appear over time.
-
Calculate the purity of the TCO compound at each time point as a percentage of the total peak area.
-
A significant decrease in the area of the main peak, accompanied by the appearance of new peaks, indicates degradation.
-
Protocol 2: ¹H NMR-Based Stability Assay
This protocol is particularly useful for structurally confirming the isomerization of TCO to CCO, as the two isomers will have distinct proton signals.
1. Objective: To monitor the structural integrity of a TCO compound and identify the formation of the CCO isomer.
2. Materials:
-
TCO compound of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a co-solvent)
-
Internal standard with a known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
3. Method:
-
Sample Preparation:
-
Prepare a solution of the TCO compound in a deuterated solvent at a known concentration (e.g., 5-10 mg/mL).
-
Add a known amount of an internal standard. The internal standard should have a peak in a region of the spectrum that does not overlap with the TCO or expected CCO signals.
-
-
Forced Degradation (Optional but Recommended): To identify the characteristic peaks of the CCO isomer, a forced degradation study can be performed. For example, treat a sample of the TCO compound with a high concentration of a thiol (e.g., 30 mM mercaptoethanol) and monitor the reaction by NMR until new peaks corresponding to the CCO isomer are observed.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the t=0 sample.
-
Store the NMR tube or a parallel set of samples under the desired conditions.
-
At subsequent time points, acquire new ¹H NMR spectra.
-
-
Data Analysis:
-
Identify the characteristic peaks for the trans- and cis-cyclooctene protons.
-
Integrate the signals corresponding to both isomers.
-
The percentage of each isomer can be calculated from the relative integrals. The change in the ratio of TCO to CCO over time provides a direct measure of isomerization.
-
By comparing the integral of the TCO peaks to the integral of the internal standard, absolute quantification of the remaining TCO can also be achieved.
-
Conclusion: Reactivity vs. Stability
The selection of a TCO derivative for a particular application often involves a trade-off between reactivity and stability. The most reactive TCOs, which enable rapid bioorthogonal reactions, tend to be less stable during storage and in biological media. Conversely, more stable TCOs may exhibit slower reaction kinetics.
Recent developments, such as the creation of d-TCO, represent efforts to overcome this compromise by designing molecules that offer both high reactivity and enhanced stability. For researchers and drug developers, a thorough understanding of the stability profile of their chosen TCO reagent is paramount. By implementing appropriate storage and handling procedures and performing rigorous stability testing, the potential for experimental variability can be minimized, leading to more robust and reliable outcomes in the application of this powerful bioorthogonal chemistry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Labeling Primary Amines with Sulfo-Cy5-TCO
Introduction
This application note provides a detailed protocol for the covalent labeling of primary amines on proteins, peptides, and other biomolecules using Sulfo-Cy5-TCO. This reagent combines a bright, far-red fluorescent Sulfo-Cy5 dye with a trans-cyclooctene (TCO) moiety, enabling a two-step bioorthogonal labeling strategy. The core of this protocol is the reaction between the N-hydroxysuccinimide (NHS) ester group of the this compound reagent and primary amines (-NH₂) present on the target molecule, such as the side chain of lysine residues or the N-terminus of a protein.[1][2][3][4] This reaction forms a stable amide bond.[5] The incorporated TCO group can then be used in subsequent, highly specific and efficient "click chemistry" reactions with tetrazine-labeled molecules, even in complex biological environments. The sulfonate group on the Cy5 dye enhances water solubility, making this reagent ideal for labeling proteins in aqueous buffers without the need for organic solvents.
This method is critical for applications requiring fluorescent detection and subsequent bioorthogonal conjugation, such as in cellular imaging, flow cytometry, and targeted drug delivery systems.
Reaction Principle & Workflow
The labeling process involves the reaction of the this compound NHS ester with a primary amine on a target biomolecule. This is followed by purification to remove unreacted dye and, finally, characterization of the conjugate.
References
Application Notes and Protocols for Sulfo-Cy5-TCO Antibody Labeling and Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of antibodies with Sulfo-Cy5-TCO, a water-soluble fluorescent dye, and their subsequent application in immunofluorescence (IF) microscopy. This compound is a bright and photostable cyanine dye that is ideal for labeling proteins and antibodies. The trans-cyclooctene (TCO) moiety allows for highly efficient and specific covalent labeling of primary amines (e.g., lysine residues) on antibodies. This direct labeling method is advantageous for multiplex immunofluorescence studies as it eliminates the need for species-specific secondary antibodies, thereby reducing potential cross-reactivity.[1]
These protocols detail the necessary steps for successful antibody conjugation, purification of the conjugate, characterization by determining the degree of labeling (DOL), and finally, the application of the this compound labeled antibody in a direct immunofluorescence staining workflow.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 959.2 g/mol | [2] |
| Excitation Maximum (λex) | ~647 nm | [2] |
| Emission Maximum (λem) | ~655 nm | [2] |
| Extinction Coefficient at λex | 250,000 cm⁻¹M⁻¹ | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, protect from light |
Recommended Parameters for Antibody Labeling
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 2-10 mg/mL | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | |
| Reaction pH | 8.0 - 9.0 | |
| Molar Ratio of Dye to Antibody | 10:1 to 20:1 (starting point) | |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 |
Experimental Protocols
Part 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to an antibody via primary amine labeling. It is assumed that the this compound is supplied as an N-hydroxysuccinimide (NHS) ester, which is a common amine-reactive group.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound (NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Microcentrifuge tubes
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine) or stabilizers (e.g., BSA), the antibody must be purified by dialysis against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.
-
-
Preparation of Reagents:
-
Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.5): Dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.5-9.5 with 1 M NaOH and bring the final volume to 100 mL.
-
This compound Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mg/mL stock solution by dissolving 1 mg of the dye in 100 µL of anhydrous DMSO. This solution should be prepared fresh immediately before use. Note: TCO compounds can be unstable and are not recommended for long-term storage in solution.
-
-
Antibody Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of the 1 M Sodium Bicarbonate buffer.
-
Add the calculated amount of this compound stock solution to the antibody solution to achieve a molar ratio of 10:1 to 20:1 (dye:antibody). Gently mix the solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from unreacted dye using a desalting column according to the manufacturer's instructions.
-
Collect the purified, labeled antibody.
-
Part 2: Characterization of the Labeled Antibody
To ensure optimal performance in immunofluorescence, it is crucial to determine the Degree of Labeling (DOL).
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and ~650 nm (A_max) using a spectrophotometer.
-
-
Calculate the Degree of Labeling (DOL):
-
Use the following formula to calculate the DOL:
DOL = (A_max × ε_protein) / ((A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye)
-
Where:
-
A_max: Absorbance of the conjugate at ~650 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically 210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.04).
-
-
An optimal DOL for most antibodies is between 2 and 10.
-
Part 3: Direct Immunofluorescence Protocol
This protocol outlines the use of the this compound labeled antibody for direct immunofluorescence staining of cultured cells.
Materials:
-
Cells cultured on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
This compound labeled primary antibody
-
Mounting Medium with antifade reagent
-
Microscope slides
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips three times with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
If targeting an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the this compound labeled primary antibody to its optimal working concentration in the Blocking Buffer.
-
Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Visualizations
References
Application Notes and Protocols for Sulfo-Cy5-TCO Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of Sulfo-Cy5-TCO to tetrazine-modified proteins. The bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of modern bioconjugation, prized for its exceptional speed, high specificity, and biocompatibility. This inverse-electron-demand Diels-Alder cycloaddition proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for labeling sensitive biological molecules.
This compound is a water-soluble fluorescent dye featuring a TCO moiety. This allows for the covalent labeling of proteins that have been site-specifically modified with a tetrazine group. The resulting Cy5-labeled protein can be utilized in a variety of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, with the far-red emission of Cy5 minimizing background autofluorescence.
Quantitative Data Summary
The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions. The second-order rate constants are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. Below is a summary of representative kinetic data.
| Reactants | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyltetrazine and TCO derivative | Aqueous Media | Not Specified | ~1000 |
| 3,6-di-(2-pyridyl)-s-tetrazine and TCO | Methanol/Water (9:1) | 25 | ~2000 |
| Various tetrazines and TCO | PBS, pH 7.4 | 37 | 210 - 26,000 |
| TCO-PEG₄ and various methyl-tetrazine derivatives | DPBS, pH 7.4 | 37 | 1100 - 73,000 |
| Water-soluble s-TCO and 3,6-dipyridyl-s-tetrazine | Water | 25 | 3,300,000 ± 40,000 |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a tetrazine-modified protein, followed by purification and characterization of the conjugate.
Protocol 1: Conjugation of this compound to a Tetrazine-Modified Protein
This protocol outlines the steps for labeling a protein that has been previously functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation:
-
Ensure the tetrazine-modified protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the tetrazine-modified protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction is often complete within 30 minutes due to the fast kinetics of the TCO-tetrazine ligation. For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours.
-
Protocol 2: Purification of the this compound Conjugated Protein
This protocol describes the removal of unreacted this compound from the labeled protein using size-exclusion chromatography (spin column format).
Materials:
-
Conjugation reaction mixture from Protocol 1
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Storage buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.
-
Place the column in a new collection tube.
-
-
Column Equilibration:
-
Add 300 µL of storage buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the equilibration step two more times.
-
-
Sample Loading and Elution:
-
Place the equilibrated spin column into a clean collection tube.
-
Carefully apply the entire conjugation reaction mixture to the center of the resin bed.
-
Centrifuge the column at 1,500 x g for 2 minutes.
-
The eluate in the collection tube contains the purified this compound labeled protein. The unreacted this compound remains in the column.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
This protocol outlines the calculation of the average number of dye molecules conjugated to each protein molecule.
Materials:
-
Purified this compound conjugated protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀, the absorbance maximum for Cy5). Dilute the sample with buffer if the absorbance exceeds 2.0 and record the dilution factor.
-
-
Calculations:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₆₅₀: Absorbance of the conjugate at 650 nm.
-
CF: Correction factor for the absorbance of Sulfo-Cy5 at 280 nm (typically around 0.05 for Cy5).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).
-
-
Dye Concentration (M): Dye Conc. (M) = A₆₅₀ / ε_dye
-
ε_dye: Molar extinction coefficient of Sulfo-Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
An optimal DOL for most applications is typically between 2 and 10.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the conjugation of this compound to a tetrazine-modified protein.
Application Example: EGFR Signaling Pathway Visualization
Fluorescently labeled antibodies are powerful tools for studying cellular signaling pathways. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be modified with a tetrazine group and subsequently labeled with this compound. This labeled antibody can then be used to visualize the receptor on the cell surface and track its internalization upon ligand binding, providing insights into EGFR signaling.
References
Application Notes and Protocols for Sulfo-Cy5-TCO in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulfo-Cy5-TCO, a water-soluble, far-red fluorescent dye, for the imaging of live cells. This reagent is a key component in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This highly specific and rapid reaction allows for the precise labeling of biomolecules in their native cellular environment with minimal perturbation.
This compound is particularly well-suited for a "pre-targeting" strategy in live-cell imaging. In this approach, a biomolecule of interest is first labeled with a tetrazine moiety. Subsequently, the this compound dye is introduced, which rapidly and specifically reacts with the tetrazine, leading to the fluorescent labeling of the target molecule. This two-step process minimizes background fluorescence and allows for the use of a small, cell-permeable dye for visualization.
Key Features of this compound
-
High Water Solubility: The sulfonate groups on the Cy5 core enhance its solubility in aqueous buffers, making it ideal for biological applications.[1]
-
Far-Red Fluorescence: With an excitation maximum around 650 nm and an emission maximum around 666 nm, Sulfo-Cy5 minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[2]
-
High Photostability: Cyanine dyes like Sulfo-Cy5 are known for their resistance to photobleaching, enabling longer imaging experiments and time-lapse studies.[2][3]
-
Bioorthogonal Reactivity: The TCO group reacts specifically and rapidly with tetrazine-modified molecules, ensuring precise labeling of the target.[4]
Quantitative Data
The following tables summarize the key photophysical properties of Sulfo-Cy5 and provide a comparative overview of its photostability against other common fluorophores. Please note that these values are representative and can be influenced by the specific experimental conditions, such as the local chemical environment, solvent, and pH.
Table 1: Photophysical Properties of Sulfo-Cy5
| Property | Value | Reference |
| Maximum Excitation (λex) | ~650 nm | |
| Maximum Emission (λem) | ~666 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.20 |
Table 2: Comparative Photostability of Common Fluorophores
| Fluorophore | Relative Photostability | Photobleaching Quantum Yield (Φb) | Reference |
| Fluorescein | Low | ~3-5 x 10⁻⁵ | |
| Rhodamine B | Moderate | ~10⁻⁶ - 10⁻⁷ | |
| Cy5 | High | ~5 x 10⁻⁶ |
Experimental Protocols
The following protocols provide a detailed methodology for the two-step labeling of live cells using a tetrazine-modified targeting molecule and this compound.
Protocol 1: Labeling of Cell Surface Proteins via a Pre-targeting Strategy
This protocol describes the labeling of a specific cell surface protein using a tetrazine-conjugated antibody followed by detection with this compound.
Materials:
-
Live cells cultured in glass-bottom dishes suitable for microscopy.
-
Tetrazine-functionalized antibody targeting the protein of interest.
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on glass-bottom dishes.
-
On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed PBS.
-
-
Pre-targeting with Tetrazine-Antibody:
-
Prepare a working solution of the tetrazine-conjugated antibody in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.
-
Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Remove the antibody solution and gently wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound antibody.
-
-
Labeling with this compound:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in live-cell imaging medium to a final working concentration of 1-5 µM. The optimal concentration may need to be determined experimentally.
-
Add the this compound solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Remove the this compound solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
The cells are now ready for imaging. Use a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).
-
Protocol 2: Labeling of Intracellular Proteins
This protocol requires the expression of a protein of interest tagged with a system that allows for the incorporation of a tetrazine-bearing unnatural amino acid.
Materials:
-
Live cells expressing the tetrazine-modified protein of interest.
-
This compound.
-
Anhydrous DMSO.
-
Live-cell imaging medium.
-
PBS, pH 7.4.
Procedure:
-
Cell Preparation:
-
Culture and transfect cells to express the tetrazine-modified protein of interest.
-
Wash the cells twice with pre-warmed PBS before labeling.
-
-
Labeling with this compound:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The incubation time may need to be optimized depending on the rate of dye penetration and reaction.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate Cy5 filter set.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The inverse-electron-demand Diels-Alder reaction between this compound and a tetrazine-modified biomolecule.
Caption: A generalized workflow for the pre-targeting strategy using a tetrazine-modified antibody and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Sulfo-Cy5-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5-TCO is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a trans-cyclooctene (TCO) moiety. It is a key component in a powerful bioorthogonal chemistry strategy known as the tetrazine-TCO ligation, which is based on the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast and specific, allowing for the covalent labeling of targets in complex biological systems, including living animals, without interfering with native biochemical processes.[1]
This application note provides detailed protocols and supporting data for the use of this compound in a two-step pretargeted in vivo imaging workflow in animal models. This strategy decouples the targeting and imaging steps to enhance signal-to-background ratios and reduce the circulation time of the imaging agent.[2][3]
Principle of Pretargeted In Vivo Imaging
The pretargeted imaging approach involves two sequential administrations:
-
Targeting Moiety: An antibody, or other targeting ligand, conjugated to a tetrazine (Tz) molecule is administered first. This conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from systemic circulation.
-
Imaging Probe: Subsequently, the small, rapidly clearing this compound probe is administered. It quickly and specifically reacts (in vivo "click" reaction) with the tetrazine-modified targeting molecule at the target site, enabling high-contrast fluorescence imaging.
Physicochemical and Spectral Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C46H62N4O12S3 | BroadPharm |
| Molecular Weight | 959.2 g/mol | BroadPharm |
| Excitation Maximum (λex) | ~647 nm | BroadPharm |
| Emission Maximum (λem) | ~665 nm | BroadPharm |
| Extinction Coefficient | 250,000 cm-1 M-1 | BroadPharm |
| Solubility | Water, DMSO, DMF | BroadPharm |
| Reactive Group | trans-cyclooctene (TCO) | BroadPharm |
| Reaction Partner | Tetrazine (Tz) | [1] |
Quantitative Data for In Vivo Pretargeted Imaging
The following tables provide representative quantitative data compiled from studies utilizing the TCO-tetrazine pretargeting strategy. These values can serve as a baseline for experimental design.
Table 1: Representative Biodistribution of TCO-Conjugated Antibody (24-72h post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) (Mean ± SD) |
| Tumor | 10.7 ± 2.5 |
| Blood | 5.5 ± 1.8 |
| Liver | 3.8 ± 1.2 |
| Spleen | 7.8 ± 2.1 |
| Kidney | 2.5 ± 0.8 |
| Lung | 3.1 ± 1.0 |
| Muscle | 1.2 ± 0.4 |
Note: Data is compiled and representative of typical antibody biodistribution from multiple sources.[4]
Table 2: Representative Biodistribution of Tetrazine-Cy5 Probe (1-4h post-injection in pretargeted model)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) (Mean ± SD) |
| Tumor | 4.2 ± 1.1 |
| Blood | 1.5 ± 0.6 |
| Liver | 2.1 ± 0.7 |
| Spleen | 1.8 ± 0.5 |
| Kidney | 10.5 ± 3.2 (major clearance route) |
| Lung | 1.9 ± 0.6 |
| Muscle | 0.8 ± 0.3 |
Note: Data is synthesized based on clearance patterns of small molecule tetrazine probes and Cy5-labeled agents.
Table 3: In Vivo Performance Metrics
| Parameter | Typical Value | Significance |
| Tumor-to-Muscle Ratio | 4:1 to 13:1 | Indicates target-specific signal enhancement. |
| Tumor-to-Blood Ratio | > 2.5:1 | Demonstrates clearance of unbound probe and good contrast. |
| In Vivo TCO Stability (on mAb) | ~75% intact after 24h | Sufficient stability for the pretargeting window. |
| Tetrazine Probe Clearance Half-life | < 15 minutes (alpha phase) | Rapid clearance of unbound probe minimizes background. |
Experimental Protocols
Protocol 1: Preparation and Administration of Tetrazine-Antibody Conjugate
This protocol provides a general guideline for the administration of a tetrazine-modified antibody to tumor-bearing mice.
Materials:
-
Tetrazine-conjugated antibody (Tz-mAb)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles for intravenous injection
Procedure:
-
Reconstitution and Dosing:
-
Reconstitute the lyophilized Tz-mAb in sterile PBS to a final concentration of 1-5 mg/mL.
-
The typical dose for a targeting antibody is in the range of 5-10 mg/kg body weight. For a 20g mouse, this corresponds to 100-200 µg of Tz-mAb.
-
-
Administration:
-
Administer the calculated dose of Tz-mAb solution to each mouse via intravenous (tail vein) injection.
-
-
Incubation and Clearance:
-
Allow the Tz-mAb to circulate, accumulate at the tumor site, and clear from non-target tissues. The optimal pretargeting interval is typically between 24 and 72 hours. This timing should be optimized based on the specific pharmacokinetics of the antibody used.
-
Protocol 2: In Vivo Imaging with this compound
This protocol describes the administration of this compound and subsequent fluorescence imaging.
Materials:
-
This compound
-
Mice previously administered with Tz-mAb
-
Sterile PBS, pH 7.4
-
In vivo fluorescence imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Anesthesia (e.g., isoflurane)
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile PBS or another suitable buffer.
-
Dilute the stock solution to the final desired concentration for injection. A typical dose might be in the range of 1-5 molar equivalents relative to the injected antibody dose. For example, if 100 µg (approx. 0.67 nmol) of a 150 kDa antibody was injected, a 3-fold molar excess would be approximately 2 nmol of this compound.
-
-
Administration:
-
At the end of the pretargeting interval (24-72 hours after Tz-mAb injection), administer the this compound solution to the mice, typically via intravenous injection.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice at various time points post-Sulfo-Cy5-TCO injection (e.g., 1, 4, 8, and 24 hours).
-
Acquire whole-body fluorescence images using the in vivo imaging system with the appropriate excitation and emission filters for Cy5.
-
Include a control group of mice that received the Tz-mAb but no this compound to assess tissue autofluorescence, and another control group that received only this compound to assess non-specific accumulation.
-
-
Data Analysis:
-
Quantify the fluorescence intensity (e.g., radiant efficiency or photon flux) in the region of interest (ROI) over the tumor and in a non-target tissue region (e.g., contralateral muscle).
-
Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs using the fluorescence imaging system to confirm the in vivo biodistribution results and obtain more precise quantification of probe accumulation.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for pretargeted in vivo fluorescence imaging.
Bioorthogonal Reaction Mechanism
Caption: The inverse electron demand Diels-Alder (IEDDA) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-Cy5-TCO in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5-TCO is a water-soluble cyanine dye functionalized with a trans-cyclooctene (TCO) group. This reagent is a key component in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition reaction with tetrazine-modified molecules.[1][2] Its high reactivity and specificity make it an invaluable tool for the fluorescent labeling of biomolecules in complex biological systems, including live cells for flow cytometry analysis. The sulfonated nature of the Cy5 dye enhances its water solubility, rendering it suitable for biological applications without the need for organic solvents.[1]
The far-red fluorescence emission of Sulfo-Cy5 (typically with an excitation maximum around 647 nm and an emission maximum around 665 nm) minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio in flow cytometry experiments. This application note provides detailed protocols for the use of this compound in flow cytometry, focusing on a pre-targeting strategy for cell surface marker analysis.
Principle of Application: Pre-targeting Strategy
A common and effective application of this compound in flow cytometry is a two-step pre-targeting strategy. This approach offers enhanced signal amplification and specificity.
-
Primary Labeling: Target cells are first incubated with a primary antibody that has been conjugated to a trans-cyclooctene (TCO) moiety. This antibody specifically binds to the cell surface antigen of interest.
-
Secondary Labeling (Click Reaction): Following the removal of unbound TCO-conjugated antibody, a tetrazine-modified fluorescent probe, in this case, a molecule that would react with this compound (though for clarity, we will describe the direct reaction of a tetrazine-modified antibody with this compound in the protocol), is added. The tetrazine rapidly and specifically reacts with the TCO on the antibody via a click reaction, resulting in stable covalent labeling of the target cells with the Cy5 fluorophore.
This method allows for the use of a single fluorescently-labeled tetrazine probe to detect various primary antibodies conjugated with TCO, offering flexibility and potentially reducing the need for a large panel of directly conjugated primary antibodies.
Data Presentation
The following tables summarize hypothetical quantitative data from a flow cytometry experiment using a this compound-based pre-targeting strategy to identify CD19-positive B cells in a mixed lymphocyte culture.
Table 1: Spectral Properties of Sulfo-Cy5
| Parameter | Wavelength (nm) |
| Maximum Excitation (λex) | ~647 |
| Maximum Emission (λem) | ~665 |
Table 2: Flow Cytometry Analysis of CD19+ B Cells
| Sample | Cell Population | Percentage of Gated Cells (%) | Mean Fluorescence Intensity (MFI) of Sulfo-Cy5 |
| Unstained Control | Lymphocytes | 100 | 50 |
| Isotype Control (TCO-conjugated) + Sulfo-Cy5-Tetrazine | Lymphocytes | 100 | 150 |
| Anti-CD19-TCO + Sulfo-Cy5-Tetrazine | CD19+ B Cells | 25.4 | 8500 |
| Anti-CD19-TCO + Sulfo-Cy5-Tetrazine | CD19- Cells | 74.6 | 200 |
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to a Primary Antibody
This protocol describes the modification of a primary antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Primary antibody of interest (e.g., anti-CD19) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester (the PEG linker enhances solubility and reduces steric hindrance)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer to a final concentration of 1-5 mg/mL.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by comparing the UV-Vis spectra of the labeled and unlabeled antibody. The TCO-conjugated antibody is now ready for use in cell staining.
Protocol 2: Staining of Cells for Flow Cytometry using a Pre-targeting Strategy
This protocol outlines the fluorescent labeling of cells that have been pre-targeted with a TCO-conjugated antibody.
Materials:
-
TCO-conjugated primary antibody (from Protocol 1)
-
Tetrazine-Sulfo-Cy5
-
Cell suspension (e.g., peripheral blood mononuclear cells)
-
Flow Cytometry Staining Buffer (FACS Buffer: PBS with 1% BSA and 0.02% sodium azide)
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with ice-cold FACS Buffer. Resuspend the cells to a concentration of 1 x 10^7 cells/mL in FACS Buffer.
-
Blocking (Optional): To prevent non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes on ice.
-
Primary Antibody Incubation: Add the TCO-conjugated primary antibody to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with 2 mL of ice-cold FACS Buffer to remove unbound TCO-conjugated antibody. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Tetrazine-Sulfo-Cy5 Staining: Prepare a working solution of Tetrazine-Sulfo-Cy5 in FACS Buffer (e.g., 1-10 µM, the optimal concentration should be determined empirically). Resuspend the cell pellet in the Tetrazine-Sulfo-Cy5 solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with ice-cold FACS Buffer to remove any unreacted Tetrazine-Sulfo-Cy5.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye like 7-AAD according to the manufacturer's instructions.
-
Data Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS Buffer and analyze on a flow cytometer equipped with a laser and filter set suitable for Cy5 (e.g., 640 nm excitation laser and a 670/30 nm bandpass filter).
Controls:
-
Unstained Cells: To determine the autofluorescence of the cells.
-
Isotype Control: Cells stained with a TCO-conjugated isotype control antibody followed by Tetrazine-Sulfo-Cy5 to assess non-specific antibody binding.
-
Tetrazine-Sulfo-Cy5 Only: Cells incubated only with Tetrazine-Sulfo-Cy5 to assess non-specific binding of the fluorescent probe.
Mandatory Visualizations
References
Application Notes and Protocols for Sulfo-Cy5-TCO in Dual-Modality Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5-TCO is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a trans-cyclooctene (TCO) group. This molecule is a key component in advanced bioorthogonal chemistry strategies, particularly for dual-modality imaging applications combining fluorescence imaging and positron emission tomography (PET). The highly reactive TCO moiety undergoes a rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz)-bearing molecule. This "click chemistry" reaction is exceptionally fast and proceeds with high efficiency under physiological conditions, making it ideal for in vivo applications.[1][2]
In a typical pretargeting strategy for dual-modality imaging, a targeting molecule (e.g., an antibody) conjugated to this compound is first administered. This conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from non-target tissues. Subsequently, a small, radiolabeled tetrazine molecule is administered, which rapidly reacts with the TCO-functionalized targeting molecule at the target site. This approach enables both high-resolution fluorescence imaging for applications like image-guided surgery and sensitive, quantitative whole-body PET imaging for diagnostics and dosimetry.[1][3] The use of short-lived radionuclides is made possible by this pretargeting approach, significantly reducing the radiation dose to the patient compared to traditional radioimmunoconjugates.[4]
Physicochemical and Spectroscopic Properties of this compound
The following table summarizes the key properties of this compound, which are essential for designing and executing imaging experiments.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₂N₄O₁₂S₃ | BroadPharm |
| Molecular Weight | 959.2 g/mol | BroadPharm |
| Excitation Maximum (λex) | ~647 nm | BroadPharm |
| Emission Maximum (λem) | ~655 nm | BroadPharm |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | BroadPharm |
| Solubility | Water, DMSO, DMF | BroadPharm |
| Storage | -20°C, protected from light | BroadPharm |
Principle of Dual-Modality Imaging with this compound
The core of this dual-modality imaging strategy is the bioorthogonal reaction between TCO and tetrazine. The workflow is designed to maximize the target-to-background signal for both imaging modalities.
Quantitative Data from Preclinical Studies
The following tables present representative quantitative data from preclinical studies utilizing the TCO-tetrazine ligation for PET and fluorescence imaging. Note that the specific values can vary depending on the antibody, tumor model, radiolabel, and imaging system used.
Table 1: Representative PET Imaging Data with Radiolabeled Tetrazines in Pretargeted Tumor Models
| Radiolabeled Tetrazine | Antibody-TCO Conjugate | Tumor Model | Tumor Uptake (%ID/g) at 1h p.i. | Tumor-to-Muscle Ratio at 1h p.i. | Reference |
| ⁶⁴Cu-Tz-SarAr | huA33-TCO | SW1222 Colorectal Cancer | 5.6 ± 0.7 | >20 | |
| ¹⁸F-labeled Tetrazine | 5B1-TCO | BxPC3 Pancreatic Cancer | 3.52 ± 0.67 | ~7 | |
| ⁶⁸Ga-labeled Tetrazine | CC49-TCO | LS174T Colon Carcinoma | ~3.9 | 3.9 ± 1.8 | |
| ⁸⁹Zr-DFO-PEG5-Tz | U36-TCO | VU-SCC-OE HNSCC | ~1.5 (at 72h) | Comparable to direct labeling |
%ID/g: percentage of injected dose per gram of tissue; p.i.: post-injection.
Table 2: Representative Near-Infrared Fluorescence Imaging Data
| Fluorophore-TCO Conjugate | Targeting Moiety | Tumor Model | Imaging Time Point | Tumor-to-Background Ratio | Reference |
| Dye800-TCO | huA33 Antibody | SW1222 Colorectal Cancer | 48h post-conjugate injection | High contrast observed | |
| Cy5-based probe | CC49 Antibody | LS174T Colon Carcinoma | 22h post-tetrazine injection | 4:1 (Tumor-to-Muscle) |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the modification of an antibody with this compound via an NHS ester-activated TCO linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Sulfo-Cy5-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Dissolve the antibody in amine-free buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.
-
NHS Ester Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester and Sulfo-Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved TCO-PEGx-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
Add a 3-10 fold molar excess of the dissolved Sulfo-Cy5-NHS ester to the reaction mixture.
-
Continue incubation for another 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
-
Purification: Remove excess, unreacted TCO and Sulfo-Cy5 linkers by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~647 nm (for Sulfo-Cy5).
Protocol 2: In Vivo Dual-Modality PET and Fluorescence Imaging
This protocol provides a general guideline for a pretargeted dual-modality imaging study in a tumor-bearing mouse model.
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
-
Subcutaneously implant tumor cells (e.g., SW1222, BxPC3) in the right flank.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
Procedure:
-
Step 1: Administration of Antibody-Sulfo-Cy5-TCO Conjugate
-
Administer the purified Antibody-Sulfo-Cy5-TCO conjugate (e.g., 100 µg in 100 µL sterile PBS) to the tumor-bearing mice via intravenous (tail vein) injection.
-
Allow the conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This time allows for clearance of unbound conjugate, which is crucial for achieving a high tumor-to-background ratio.
-
-
Step 2: Near-Infrared Fluorescence (NIRF) Imaging
-
Anesthetize the mice using isoflurane.
-
Acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum) with appropriate excitation (~640 nm) and emission (~670 nm) filters for Cy5.
-
Quantify the fluorescence intensity in the tumor region and a contralateral non-tumor region to determine the tumor-to-background ratio.
-
-
Step 3: Administration of Radiolabeled Tetrazine
-
Following the initial NIRF imaging, administer the radiolabeled tetrazine (e.g., 1.8-12.0 MBq of ¹⁸F-Tz or ⁶⁴Cu-Tz in 100 µL sterile PBS) via intravenous injection.
-
-
Step 4: PET/CT Imaging
-
At desired time points post-tetrazine injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice.
-
Perform a whole-body PET scan followed by a CT scan for anatomical co-registration.
-
Reconstruct the PET/CT images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake in %ID/g.
-
-
Step 5: Ex Vivo Biodistribution and Fluorescence Confirmation
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
Measure the radioactivity in each organ using a gamma counter to confirm the %ID/g.
-
Image the dissected organs using the in vivo fluorescence imaging system to correlate the PET signal with the fluorescence signal.
-
Concluding Remarks
The use of this compound in a pretargeted dual-modality imaging approach offers a powerful strategy for cancer research and has potential for clinical translation. It combines the high sensitivity and quantitative nature of PET with the high resolution of fluorescence imaging. This combination can be invaluable for applications ranging from initial diagnosis and staging to image-guided surgery. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to design and implement their own studies using this innovative technology. Further optimization of the timing, dosing, and specific reagents will be necessary for each unique application.
References
- 1. A Pretargeted Approach for the Multimodal PET/NIRF Imaging of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PET and Near-Infrared Fluorescence Imaging Probes as Tools for Imaging in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-Cy5-TCO in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Sulfo-Cy5-TCO for the preparation of fluorescence microscopy samples. This compound is a water-soluble cyanine dye functionalized with a trans-cyclooctene (TCO) group. It is a key reagent in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and a tetrazine (Tz). This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling the precise labeling of biomolecules in complex biological systems, including live cells.[1][2]
The far-red fluorescence of the Sulfo-Cy5 dye offers significant advantages for biological imaging, including high photostability, bright signal, and low background autofluorescence from cellular components.[3] These properties make this compound an ideal tool for a range of applications, from high-contrast imaging of cellular structures to in vivo imaging and flow cytometry.[1][3]
Core Concepts: The Tetrazine-TCO Bioorthogonal Ligation
The labeling strategy employing this compound is a two-step process rooted in the highly efficient tetrazine-TCO ligation. This reaction is a cornerstone of bioorthogonal chemistry due to its rapid kinetics and biocompatibility.
-
Pre-targeting: A biomolecule of interest (e.g., an antibody, protein, or small molecule) is first functionalized with a tetrazine moiety. This is typically achieved by reacting the biomolecule with a tetrazine-NHS ester, which forms a stable amide bond with primary amines (e.g., lysine residues) on the biomolecule.
-
Labeling: The tetrazine-modified biomolecule is then introduced to the biological system. After a sufficient incubation period to allow for target binding and clearance of unbound molecules, this compound is added. The TCO group on the dye rapidly and specifically reacts with the tetrazine group on the biomolecule in a [4+2] cycloaddition reaction, forming a stable covalent bond and fluorescently labeling the target.
A notable feature of this system is the potential for a fluorogenic response. The tetrazine moiety can quench the fluorescence of the nearby cyanine dye. Upon reaction with TCO, this quenching is alleviated, leading to a significant increase in fluorescence intensity.
Quantitative Data
The following table summarizes the key properties of this compound and the associated tetrazine-TCO ligation reaction.
| Parameter | Value | Notes |
| This compound Properties | ||
| Excitation Maximum (λex) | ~647 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | |
| Molecular Weight | 959.2 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Tetrazine-TCO Ligation | ||
| Reaction Kinetics (k₂) | Up to 10⁷ M⁻¹s⁻¹ | |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) | |
| Byproducts | Dinitrogen (N₂) |
Experimental Protocols
Protocol 1: Two-Step Antibody Labeling with Tetrazine and this compound
This protocol describes the modification of an antibody with a tetrazine group, followed by fluorescent labeling with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
This compound
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Part A: Antibody Modification with Tetrazine
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4. Buffers containing primary amines (e.g., Tris) must be avoided.
-
Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its specific absorbance maximum (typically around 520-540 nm).
Part B: Fluorescent Labeling with this compound
-
Reaction Setup: To the purified tetrazine-modified antibody, add a 1.5 to 2-fold molar excess of this compound.
-
Ligation Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's color or by measuring its absorbance.
-
Purification: Purify the fluorescently labeled antibody from unreacted this compound using a desalting column.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a tetrazine-modified primary antibody and this compound for staining fixed cells.
Materials:
-
Cells cultured on glass coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Tetrazine-labeled primary antibody
-
This compound
-
Wash buffer (PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Rinse with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the tetrazine-labeled primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Labeling: Prepare a 1-5 µM solution of this compound in PBS. Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., excitation at ~640 nm and emission at ~660 nm).
Protocol 3: Live-Cell Imaging using a Pre-targeting Strategy
This protocol describes a pre-targeting approach for labeling live cells.
Materials:
-
Live cells cultured in glass-bottom dishes
-
Tetrazine-labeled antibody or ligand that binds to a cell surface target
-
Live-cell imaging medium
-
This compound
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Pre-targeting: Incubate the live cells with the tetrazine-labeled antibody or ligand in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody/ligand to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove the unbound tetrazine-labeled molecule.
-
Labeling and Imaging: Prepare a 1-5 µM solution of this compound in live-cell imaging medium. Add this solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for Cy5. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process and subsequent biological events in real-time.
Visualizations
Caption: General workflow for two-step bioorthogonal labeling.
Caption: Workflow for live-cell imaging using a pre-targeting strategy.
Caption: Visualization of receptor trafficking using bioorthogonal labeling.
References
Troubleshooting & Optimization
How to prevent isomerization of Sulfo-Cy5-TCO to CCO.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Sulfo-Cy5-TCO, focusing on the prevention of its isomerization to the unreactive cis-cyclooctene (CCO) isomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble fluorescent dye containing a trans-cyclooctene (TCO) moiety. It is primarily used in bioorthogonal chemistry for copper-free click chemistry reactions. The TCO group reacts rapidly and specifically with tetrazine-labeled molecules, enabling the fluorescent labeling of biomolecules such as proteins, antibodies, and nucleic acids in complex biological systems, including live cells.[1][2][3] This reaction is notable for its high speed and selectivity.[2][4]
Q2: What is the CCO isomer and why is it problematic?
CCO stands for cis-cyclooctene, which is a geometric isomer of the reactive trans-cyclooctene (TCO). The TCO form is strained, making it highly reactive towards tetrazines. The CCO isomer is more stable and significantly less reactive, meaning it will not efficiently participate in the desired click chemistry reaction. The isomerization from TCO to CCO leads to a loss of labeling efficiency and can compromise experimental results.
Q3: What causes the isomerization of this compound to CCO?
The isomerization of TCO to CCO is a known instability of trans-cyclooctenes and is believed to occur through a radical-mediated pathway. Several factors can promote this process:
-
Thiols: High concentrations of thiols, such as those found in cellular environments (e.g., glutathione), can promote isomerization.
-
Cell Culture Media: Certain components in cell culture media, particularly degradation products of thiamine, have been identified as catalysts for TCO isomerization.
-
Aged Plasma: Similar to cell culture media, aged plasma can also accelerate the isomerization process.
-
Copper-Containing Proteins: There is evidence to suggest that copper-containing proteins in serum can contribute to the deactivation of TCO via isomerization.
-
Light and Temperature: While less emphasized for this specific isomerization, light and elevated temperatures are general promoters of chemical degradation and can contribute to the loss of the reactive TCO.
Q4: How can I detect and quantify the isomerization to CCO?
The most common method for detecting and quantifying the ratio of TCO to CCO is High-Performance Liquid Chromatography (HPLC). The two isomers have different retention times, allowing for their separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the isomerization process.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescent signal after labeling reaction. | Isomerization of this compound to the unreactive CCO form. | 1. Verify Reagent Quality: Before your experiment, check the purity of your this compound stock using HPLC to ensure a high TCO:CCO ratio.2. Optimize Storage: Ensure the reagent is stored correctly at -20°C or colder, protected from light, and handled to minimize exposure to moisture.3. Modify Reaction Buffer: Avoid using standard cell culture media like DMEM if possible. Consider using custom media without thiamine or fresh plasma for in vitro/ex vivo studies.4. Control pH: Maintain a neutral to slightly acidic pH (around 6.8-7.4) during the reaction, as higher pH can accelerate isomerization.5. Include Radical Inhibitors: In reactions with high thiol concentrations, consider the addition of a radical inhibitor like Trolox. Note that this should be tested for compatibility with your specific experimental setup. |
| Inconsistent labeling results between experiments. | Variability in the extent of TCO isomerization. | 1. Standardize Reagent Handling: Always allow the this compound vial to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions for each experiment.2. Control Incubation Time: Minimize the incubation time of this compound in potentially destabilizing environments (e.g., cell culture media) to the shortest duration necessary for efficient labeling.3. Post-Reaction Quenching: For analytical purposes where further isomerization could affect results, consider quenching the remaining TCO with a small molecule tetrazine after the desired reaction time. |
| This compound appears to degrade over time in storage. | Improper storage conditions or inherent instability. | 1. Long-Term Storage: For long-term storage, consider purchasing smaller aliquots to avoid multiple freeze-thaw cycles. Some suppliers recommend storing TCO derivatives as solids or in dilute solutions in the freezer. Shipping on dry ice may be necessary to maintain stability.2. Inert Atmosphere: After use, purging the vial with an inert gas like argon or nitrogen can help extend the shelf life of the reagent by displacing moisture and oxygen.3. Consider Silver Complexation: For very long-term storage, complexation with silver(I) can significantly stabilize the TCO moiety, although this requires a subsequent decomplexation step before use. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Isomerization
Objective: To separate and quantify the amount of this compound and its CCO isomer in a sample.
Materials:
-
This compound sample
-
Reverse-phase C18 HPLC column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
HPLC system with a UV-Vis or fluorescence detector
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water or DMSO) to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor absorbance at the maximum absorbance wavelength of Cy5 (around 647 nm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The exact gradient may need to be optimized for baseline separation of the TCO and CCO peaks.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and Sulfo-Cy5-CCO based on their retention times (the more stable CCO isomer typically has a different retention time than the TCO isomer).
-
Integrate the area under each peak.
-
Calculate the percentage of each isomer by dividing the peak area of the isomer by the total peak area of both isomers and multiplying by 100.
-
Protocol 2: General Procedure for Minimizing Isomerization During a Labeling Reaction
Objective: To provide a general workflow for labeling a tetrazine-modified protein with this compound while minimizing isomerization.
Materials:
-
This compound, stored at -20°C or colder
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reaction buffer (avoid thiamine-containing media if possible)
-
Size-exclusion chromatography column for purification
Methodology:
-
Reagent Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., anhydrous DMSO) immediately before use.
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the freshly prepared this compound solution to the tetrazine-modified protein in the reaction buffer.
-
Incubate the reaction at room temperature or 4°C. The reaction is typically rapid, so incubation for 30-60 minutes is often sufficient. Monitor the reaction progress if possible.
-
-
Purification:
-
Once the reaction is complete, remove the unreacted this compound and its CCO isomer by size-exclusion chromatography or another suitable purification method.
-
-
Storage of Conjugate:
-
Store the purified Sulfo-Cy5-labeled protein conjugate under appropriate conditions for the protein, typically at 4°C for short-term storage or -20°C/-80°C for long-term storage, protected from light.
-
Visualizations
Caption: Isomerization of reactive this compound to unreactive CCO.
Caption: Workflow to minimize this compound isomerization.
References
Optimizing Sulfo-Cy5-TCO to Protein Labeling: A Technical Support Guide
Welcome to the technical support center for optimizing the conjugation of Sulfo-Cy5-TCO to your protein of interest. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my protein?
There is no single optimal molar ratio, as it depends on the protein's molecular weight, concentration, and the number of available reactive sites.[1] A common starting point for antibodies is a molar coupling ratio (the initial ratio of dye to protein) in the range of 10:1 to 40:1.[1] However, for optimal results, it is crucial to empirically determine the best ratio for your specific protein by testing a range of molar excesses.[1][2] For the subsequent click reaction with a tetrazine-modified molecule, a 1.5 to 5-fold molar excess of the tetrazine is often a good starting point.[3]
Q2: What is the difference between Molar Coupling Ratio (MCR) and Degree of Labeling (DOL)?
The Molar Coupling Ratio (MCR) is the ratio of moles of the labeling reagent (this compound) to the moles of the protein at the beginning of the reaction. The Degree of Labeling (DOL), also known as the Molar Incorporation Ratio (MIR), is the average number of dye molecules covalently attached to each protein molecule after the reaction and purification. It is important to measure the DOL to ensure consistency between experiments.
Q3: What are the recommended buffers and pH for the labeling reaction?
For labeling proteins with TCO moieties via NHS esters (if your protein is not already TCO-modified), it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), with a pH between 7.2 and 9.0. Buffers containing primary amines, like Tris or glycine, will compete with the protein for the NHS ester, reducing labeling efficiency. The subsequent TCO-tetrazine click chemistry reaction is robust and can be performed in a variety of aqueous buffers, with a typical pH range of 6 to 9.
Q4: How should I store this compound?
This compound should be stored at -20°C, desiccated, and protected from light. It is important to note that TCO compounds have a limited shelf life and can isomerize to the non-reactive cis-cyclooctene (CCO) over time, so long-term storage is not recommended. It's advisable to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide
This guide addresses common issues you may encounter when labeling your protein with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Hydrolyzed/Inactive TCO Reagent: The TCO moiety is sensitive to prolonged storage and can become inactive. | - Use fresh or recently purchased this compound. - Store the reagent properly at -20°C and protect it from moisture. |
| Suboptimal Molar Ratio: An insufficient amount of this compound will lead to a low degree of labeling. | - Empirically test a range of molar coupling ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your protein. | |
| Low Protein Concentration: Dilute protein solutions can lead to inefficient labeling. | - Concentrate your protein solution before labeling. A concentration of 1-10 mg/mL is often recommended. | |
| "Masked" TCO Groups: Hydrophobic interactions between the TCO group and the protein can render it inaccessible for reaction. | - Consider introducing a hydrophilic PEG linker between your protein and the TCO moiety to improve its accessibility. | |
| Protein Precipitation during or after Labeling | Over-labeling: Attaching too many hydrophobic dye molecules can alter the protein's solubility and lead to aggregation. | - Reduce the molar coupling ratio of this compound to the protein. - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| High Background/Non-specific Staining | Excess Unreacted Dye: Free this compound in the final conjugate solution will result in a high background signal. | - Ensure thorough purification of the labeled protein to remove all unbound dye. Size-exclusion chromatography or dialysis are effective methods. |
| Hydrophobic Interactions: The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins. | - Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers during purification to minimize non-specific binding. | |
| Loss of Protein Activity | Labeling at a Critical Site: The TCO moiety may attach to a residue within the protein's active or binding site, impairing its function. | - If direct labeling of primary amines is suspected to interfere with function, consider alternative labeling strategies targeting other residues or site-specific labeling methods. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound (via NHS ester chemistry if protein is not pre-modified)
This protocol provides a general guideline. Optimization for your specific protein is recommended.
1. Reagent Preparation:
-
Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL. If your buffer contains amines like Tris or glycine, perform a buffer exchange.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
2. Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
3. Purification:
-
Remove unreacted this compound from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.
4. Characterization (Determination of Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. Remember to use a correction factor to account for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Coupling Ratio (Dye:Protein) | 10:1 to 40:1 | This is a starting range and should be optimized. |
| Reaction Buffer (for NHS chemistry) | Amine-free (e.g., PBS) | Avoid Tris and glycine buffers. |
| Reaction pH (for NHS chemistry) | 7.2 - 9.0 | Higher pH increases the rate of NHS ester hydrolysis. |
| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Longer incubation may be needed for lower concentrations. |
| Purification Method | Size-Exclusion Chromatography or Dialysis | Essential for removing free dye. |
Visualizing the Workflow and Troubleshooting
Caption: A general workflow for labeling proteins with this compound.
Caption: A troubleshooting flowchart for low labeling efficiency.
References
How to reduce background fluorescence in Sulfo-Cy5-TCO imaging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Sulfo-Cy5-TCO imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in this compound imaging?
A1: High background fluorescence in this compound imaging can stem from several sources. The most common culprits are non-specific binding of the this compound probe to cellular components or the coverslip, and autofluorescence from the cells or imaging medium.[1] Non-specific binding can be caused by hydrophobic interactions, charge-charge interactions, or other molecular forces between the dye and various surfaces.[2]
Q2: What is this compound and how does it work?
A2: this compound is a water-soluble fluorescent dye that contains a trans-cyclooctene (TCO) group.[3][4][5] It is used in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition reaction with a tetrazine-modified molecule. This highly specific and rapid reaction, often referred to as "click chemistry," allows for the precise labeling of target molecules in biological systems.
Q3: Can the properties of this compound itself contribute to background?
A3: While this compound is designed for high specificity with tetrazines, its inherent properties can sometimes contribute to background. As a fluorescent dye, unbound or excess this compound in the imaging medium will contribute to background fluorescence. Additionally, like many fluorophores, it can non-specifically adsorb to surfaces if proper blocking and washing steps are not implemented.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound imaging.
Issue 1: High Background Across the Entire Image
| Possible Cause | Troubleshooting Recommendation | Detailed Protocol |
| Insufficient Washing | Increase the number and duration of wash steps after this compound incubation to remove unbound dye. | After incubation with this compound, wash the cells three to five times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer. Each wash should be for at least 5 minutes with gentle agitation. |
| Non-Specific Binding to Surfaces | Implement a blocking step before adding the this compound probe. | Before adding the this compound, incubate your cells with a blocking buffer for 30-60 minutes at room temperature. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum. |
| Autofluorescence | Use an imaging medium that does not contain phenol red or other fluorescent components. | For live-cell imaging, switch to a phenol red-free medium. For fixed cells, consider a pre-staining bleaching step if autofluorescence is high. |
Issue 2: Punctate or Speckled Background
| Possible Cause | Troubleshooting Recommendation | Detailed Protocol |
| Probe Aggregation | Centrifuge the this compound solution before use to pellet any aggregates. | Prepare your this compound solution and centrifuge at >10,000 x g for 10 minutes. Use only the supernatant for labeling. |
| Non-Specific Binding to Cellular Debris | Ensure cell cultures are healthy and free of dead cells before labeling. | Wash cells gently with PBS to remove dead cells and debris before starting the labeling protocol. |
| Precipitation of Reagents | Ensure all buffers are properly filtered and at the correct temperature. | Use sterile, filtered buffers for all steps. If working with live cells, ensure all solutions are pre-warmed to 37°C. |
Experimental Protocols and Data
Optimizing Blocking and Washing Steps
Effective blocking and washing are critical for reducing background fluorescence. The choice of reagents can significantly impact the signal-to-noise ratio.
| Blocking Agent | Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | 30-60 minutes | A common and effective blocking agent for reducing non-specific protein-surface interactions. |
| Normal Serum (e.g., Donkey, Goat) | 5-10% (v/v) in PBS | 30-60 minutes | Use serum from the same species as the secondary antibody if applicable in your broader experimental context. |
| Non-fat Dry Milk | 5% (w/v) in PBS | 30-60 minutes | Can be effective but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. |
| Component | Concentration | Purpose |
| Phosphate-Buffered Saline (PBS) | 1x | Base buffer for washing. |
| Tween 20 or Triton X-100 | 0.05-0.1% (v/v) | Non-ionic detergents that help to reduce non-specific binding by disrupting weak hydrophobic interactions. |
| High Salt Concentration | Increase NaCl to 300-500 mM | Can help to disrupt ionic interactions contributing to non-specific binding. |
Detailed Protocol for this compound Labeling of Tetrazine-Modified Cells
This protocol provides a general workflow for labeling cells that have been pre-targeted with a tetrazine-modified molecule.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and culture overnight.
-
Wash the cells once with pre-warmed PBS.
-
-
Blocking (Crucial for Low Background):
-
Prepare a blocking buffer (e.g., 2% BSA in PBS).
-
Incubate cells in blocking buffer for 30-60 minutes at room temperature.
-
-
This compound Labeling:
-
Prepare a fresh solution of this compound in a suitable buffer (e.g., PBS or phenol red-free medium) at the desired concentration (typically in the low micromolar range).
-
Remove the blocking buffer and add the this compound solution to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells three to five times with a wash buffer (e.g., PBS with 0.1% Tween 20) for 5 minutes per wash.
-
-
Imaging:
-
Replace the wash buffer with fresh imaging buffer (e.g., phenol red-free medium for live cells or PBS for fixed cells).
-
Proceed with fluorescence microscopy using appropriate filters for Cy5 (Excitation/Emission ~650/670 nm).
-
Visualizing Workflows and Concepts
Experimental Workflow for this compound Labeling
Caption: Workflow for this compound labeling with blocking and washing steps.
Troubleshooting Logic for High Background
Caption: Troubleshooting logic for addressing high background fluorescence.
References
Solving solubility issues with Sulfo-Cy5-TCO conjugates.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy5-TCO and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble fluorescent dye featuring a TCO (trans-cyclooctene) moiety.[1][2][3] The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility.[4] It is primarily used in bioorthogonal click chemistry reactions, where the TCO group rapidly and specifically reacts with a tetrazine-modified molecule to form a stable covalent bond.[1] This makes it a valuable tool for fluorescently labeling a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.
Q2: In which solvents is this compound soluble?
This compound is soluble in water, as well as common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Q3: What are the storage recommendations for this compound?
It is recommended to store this compound at -20°C in the dark and desiccated. For solutions, it is best to prepare fresh or aliquot into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. The TCO group has a limited half-life and can isomerize to a non-reactive form, so long-term storage is not recommended.
Troubleshooting Guide: Solubility Issues with this compound Conjugates
It is a known issue that proteins can precipitate after fluorescent dye conjugation. This is often due to the attachment of the relatively hydrophobic dye molecule, which can lead to aggregation of the protein-dye conjugate. The following sections provide guidance on how to troubleshoot and prevent these solubility issues.
Problem 1: My this compound conjugate has precipitated out of solution.
Potential Cause 1: Over-labeling (High Dye-to-Protein Ratio)
Attaching too many dye molecules to a single protein can significantly increase its hydrophobicity, leading to aggregation and precipitation.
Solutions:
-
Optimize the Dye-to-Protein Molar Ratio: Start with a lower molar excess of this compound in your conjugation reaction. A good starting point for antibodies is a 10:1 molar ratio of dye to protein. You may need to perform a titration to find the optimal ratio for your specific protein that provides sufficient fluorescence without causing precipitation.
-
Determine the Degree of Labeling (DOL): After conjugation and purification, measure the absorbance of your conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5) to calculate the DOL. For most antibodies, an optimal DOL is typically between 2 and 10.
Potential Cause 2: Inappropriate Buffer Conditions
The pH, ionic strength, and composition of your buffer can all impact the solubility of your conjugate.
Solutions:
-
Adjust the pH: The solubility of a protein is often lowest at its isoelectric point (pI). Ensure your final buffer pH is not close to the pI of your protein conjugate.
-
Optimize Ionic Strength: Adding salts like NaCl (e.g., 150 mM) can help to shield electrostatic interactions that may lead to aggregation.
-
Use Solubility-Enhancing Additives: Consider adding cryoprotectants or other stabilizing agents to your final storage buffer.
| Additive | Recommended Concentration | Notes |
| Glycerol | 5-50% (v/v) | A common cryoprotectant that can also improve solubility. |
| Sucrose | 5-10% (w/v) | Can stabilize proteins and prevent aggregation. |
| L-Arginine | 50-100 mM | Can help to reduce protein aggregation. |
| Non-denaturing Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize aggregates, but be mindful of potential interference with downstream applications. |
Potential Cause 3: Poor Quality of Starting Materials
Impurities in your protein preparation or degraded labeling reagents can lead to poor conjugation and aggregation.
Solutions:
-
Ensure Protein Purity: Your protein solution should be free of other proteins like BSA or gelatin, which can compete in the labeling reaction. Also, remove any preservatives like sodium azide, which can interfere with the reaction.
-
Use High-Quality, Anhydrous Solvents: When preparing your this compound stock solution, use anhydrous DMSO or DMF to prevent hydrolysis of the reactive group.
Problem 2: The click chemistry reaction is inefficient, leading to a low yield of the conjugate.
Potential Cause 1: Inactive Reagents
The TCO group on the this compound or the tetrazine on your biomolecule may have degraded.
Solutions:
-
Use Fresh Reagents: Prepare fresh solutions of your click chemistry reagents for each experiment.
-
Proper Storage: Ensure that both the this compound and the tetrazine-modified molecule have been stored correctly, protected from light and moisture.
Potential Cause 2: Interfering Substances in the Buffer
Components in your reaction buffer can sometimes interfere with the click chemistry reaction.
Solutions:
-
Buffer Exchange: If your protein is in a buffer containing substances that might interfere with the reaction, perform a buffer exchange into a recommended reaction buffer like PBS or HEPES prior to conjugation.
-
Avoid Certain Buffers: For NHS ester-based labeling to introduce the tetrazine, avoid buffers containing primary amines like Tris.
Experimental Protocols
Protocol 1: General Antibody Conjugation with this compound
This protocol assumes your antibody has been modified with a tetrazine group.
Materials:
-
Tetrazine-modified antibody in PBS (pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Antibody Solution: Adjust the concentration of your tetrazine-modified antibody to 2-5 mg/mL in PBS (pH 7.4).
-
Conjugation Reaction: Add a 5-10 molar excess of the this compound stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Characterization: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and ~650 nm.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Protocol 2: Live Cell Labeling with this compound
This protocol is for labeling cells that have been metabolically or genetically engineered to express a tetrazine-containing molecule on their surface.
Materials:
-
Cells expressing tetrazine-modified surface proteins
-
This compound
-
Cell culture medium or imaging buffer (e.g., HBSS)
Procedure:
-
Prepare Labeling Solution: Dilute the this compound stock solution in cell culture medium or imaging buffer to the desired final concentration (e.g., 1-10 µM).
-
Cell Preparation: Wash the cells once with fresh medium or buffer.
-
Labeling: Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C or room temperature, protected from light.
-
Washing: Remove the labeling solution and wash the cells 2-3 times with fresh medium or buffer to remove any unbound dye.
-
Imaging: The cells are now ready for fluorescence imaging.
Visualizations
Caption: Troubleshooting workflow for this compound conjugate precipitation.
Caption: The bioorthogonal reaction between this compound and a tetrazine-modified biomolecule.
References
Best practices for storing and handling Sulfo-Cy5-TCO.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Sulfo-Cy5-TCO. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Upon receipt, this compound should be stored at -20°C, desiccated, and protected from light.[][2][3][4] When stored correctly, it is stable for up to 24 months.[] It can be shipped at ambient temperature for up to three weeks.
Q2: How do I prepare a stock solution of this compound?
A2: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. This compound is a water-soluble dye. For a stock solution, dissolve the powder in anhydrous DMSO or DMF. Unused stock solutions in DMSO can be stored at -20°C for a few weeks, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of the TCO group?
A3: The trans-cyclooctene (TCO) moiety has a short half-life and can isomerize to the non-reactive cis-cyclooctene (CCO). Therefore, long-term storage of TCO-containing compounds is not recommended. TCOs can also degrade in the presence of thiols or under UV light.
Q4: What is the reactivity of this compound?
A4: this compound reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, also known as TCO ligation. This reaction is extremely fast and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without the need for a copper catalyst.
Q5: What buffers are compatible with the TCO-tetrazine ligation reaction?
A5: The TCO-tetrazine reaction is robust and works well in a variety of aqueous buffers, with a recommended pH range of 6 to 9. Phosphate-buffered saline (PBS) is a commonly used buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Degradation of this compound: The TCO group is sensitive to prolonged storage, light, and certain chemicals. | Use freshly prepared solutions or ensure the reagent has been stored correctly at -20°C, desiccated, and protected from light. |
| Degradation of Tetrazine Partner: Tetrazines can also degrade in aqueous media. | Use a freshly prepared or properly stored tetrazine-labeled molecule. | |
| Suboptimal Stoichiometry: An incorrect molar ratio of this compound to the tetrazine-labeled molecule can lead to an incomplete reaction. | Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion. | |
| Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically block the reaction. | If possible, introduce a flexible spacer (e.g., PEG) between the reactive moieties and the molecules of interest. | |
| Fluorescence Quenching: The Cy5 fluorophore can be quenched by photobleaching or proximity to certain molecules like guanine. High labeling density can also lead to self-quenching. | Minimize light exposure. Use anti-fade reagents in imaging buffers. Optimize the degree of labeling (DOL) to avoid self-quenching. | |
| High Background Signal | Non-specific Binding of the Dye: Sulfo-Cy5, like other cyanine dyes, can bind non-specifically to certain cell types (e.g., monocytes, macrophages) or surfaces. | Use an appropriate blocking buffer (e.g., BSA). Increase the number and duration of wash steps after labeling. Titrate the concentration of this compound to find the optimal balance between signal and background. |
| Precipitation of Reactants or Product: Poor solubility of the labeled molecules can lead to aggregation and high background. | While this compound is water-soluble, ensure your target molecule is also soluble in the reaction buffer. The use of PEGylated linkers can enhance aqueous solubility. | |
| Slow or Incomplete Reaction | Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. | If the signal is weak, consider increasing the concentration of one or both reactants. |
| Low Reactivity of Tetrazine Partner: The structure of the tetrazine affects the reaction kinetics. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones. | If possible, select a more reactive tetrazine partner for your experiments. |
Quantitative Data Summary
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~959.2 g/mol | |
| Excitation Maximum (λex) | ~647 nm | |
| Emission Maximum (λem) | ~655-662 nm | |
| Extinction Coefficient | ~250,000 - 271,000 M⁻¹cm⁻¹ | |
| Purity | >95% | |
| Solubility | Water, DMSO, DMF |
Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommendation | Reference |
| pH Range | 6.0 - 9.0 | |
| Recommended Buffer | Phosphate-buffered saline (PBS) | |
| Molar Ratio | 1.05 to 1.5-fold molar excess of tetrazine | |
| Reaction Temperature | Room Temperature (can be performed at 4°C with longer incubation) | |
| Reaction Time | 30 - 120 minutes |
Experimental Protocols
Protocol 1: General Workflow for Labeling a Tetrazine-Modified Antibody with this compound
This protocol provides a general procedure for the fluorescent labeling of an antibody that has been pre-functionalized with a tetrazine moiety.
1. Materials:
- Tetrazine-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
- This compound
- Anhydrous DMSO
- Reaction Buffer (e.g., PBS, pH 7.4)
- Desalting column (e.g., Sephadex G-25) for purification
2. Procedure:
- Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 1-10 mM stock solution in anhydrous DMSO.
- Prepare Antibody Solution: Dilute the tetrazine-modified antibody in the reaction buffer to a concentration of 1-5 mg/mL.
- Ligation Reaction: Add the this compound stock solution to the antibody solution. A typical starting point is a 1.5 to 5-fold molar excess of this compound over the antibody.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification: Remove the unreacted this compound using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
- Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~647 nm (for the Cy5 dye).
- Storage: Store the purified Sulfo-Cy5-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) and storing at -20°C.
Visualizations
References
Technical Support Center: Sulfo-Cy5-TCO Labeling Reactions
Welcome to the technical support center for Sulfo-Cy5-TCO labeling. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the impact of pH on your experiments, along with troubleshooting guides and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the TCO-tetrazine ligation reaction itself?
A1: The TCO-tetrazine ligation, which is an inverse-electron-demand Diels-Alder cycloaddition, is a robust and highly efficient reaction that works well over a broad pH range.[1][2] The generally recommended pH is between 6.0 and 9.0.[1][3] Phosphate-buffered saline (PBS) at a pH of ~7.4 is a very common and effective choice.[1]
Q2: How does pH affect the Sulfo-Cy5 dye during the labeling reaction?
A2: The Sulfo-Cy5 dye is remarkably stable across a wide pH range. Conjugates made with Sulfo-Cy5 are generally pH-insensitive from pH 4 to 10. This stability ensures that the dye's fluorescent properties are not compromised during the ligation reaction, provided you stay within the recommended pH 6-9 window for the reaction itself.
Q3: My protocol involves first reacting a protein with a TCO-NHS ester. Is that step pH-sensitive?
A3: Yes, this initial step is highly pH-sensitive. The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine (e.g., the side chain of a lysine residue on a protein) is most efficient at a pH between 7.0 and 9.0. For optimal labeling, a pH of 8.5 ± 0.5 is often recommended. It is also critical to use an amine-free buffer, such as phosphate or borate buffer, for this step, as buffers containing primary amines (like Tris or glycine) will compete with your protein for the NHS ester, significantly reducing labeling efficiency.
Q4: Can I monitor the progress of the TCO-tetrazine reaction?
A4: Yes, the reaction can be monitored spectrophotometrically. The disappearance of the characteristic absorbance of the tetrazine molecule, which typically falls between 510 and 550 nm, can be tracked over time to follow the reaction's progress.
Troubleshooting Guide
Issue 1: Low or no labeling with this compound.
-
Possible Cause 1: Incorrect pH during the initial TCO-NHS ester reaction.
-
Solution: Ensure the pH of your protein solution is adjusted to the 7.5-9.0 range before adding the TCO-NHS ester. Using a pH below 7.0 can significantly slow down the reaction between the NHS ester and the protein's primary amines. Verify your buffer is free of primary amines (e.g., Tris, glycine).
-
-
Possible Cause 2: Hydrolysis of the TCO-NHS ester.
-
Solution: NHS esters are sensitive to moisture. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused portion of the stock solution. Hydrolysis of the NHS ester is a competing reaction that is accelerated at higher pH, so while a basic pH is needed for labeling, prolonged incubations should be optimized.
-
-
Possible Cause 3: Sub-optimal pH for the biomolecule's stability.
-
Solution: While the TCO-tetrazine reaction itself is robust across a pH of 6-9, extreme pH values can denature or alter the conformation of your target biomolecule (e.g., protein, antibody), potentially masking the reactive sites. Confirm that your chosen reaction pH is compatible with the stability of your specific molecule.
-
Issue 2: High background or non-specific binding.
-
Possible Cause: Instability of the Sulfo-Cy5 dye.
-
Solution: Although Sulfo-Cy5 is stable from pH 4-10, very basic conditions (pH > 10) can potentially affect its stability. Ensure your final reaction buffer and any subsequent purification or storage buffers are within a physiologically relevant and stable pH range.
-
Data Summary: pH Recommendations
This table summarizes the recommended pH conditions for the key steps in a this compound labeling workflow.
| Reaction Step | Reagents Involved | Recommended pH Range | Buffer Considerations | Source(s) |
| Amine Labeling | Protein/Molecule with Primary Amine + TCO-NHS Ester | 7.0 - 9.0 | CRITICAL: Must be amine-free (e.g., PBS, Borate, HEPES). Avoid Tris, Glycine. | |
| TCO Ligation | TCO-labeled Molecule + Tetrazine-labeled Molecule | 6.0 - 9.0 | PBS is a standard and effective choice. | |
| Dye Stability | Sulfo-Cy5 Conjugate | 4.0 - 10.0 | Stable in most common biological buffers. |
Experimental Protocols
Protocol: Two-Step Labeling of a Protein with Sulfo-Cy5-Tetrazine via a TCO-Linker
This protocol outlines the general procedure for first modifying a protein with a TCO group and then reacting it with a Sulfo-Cy5-Tetrazine conjugate.
Part 1: TCO Labeling of the Protein (pH-Sensitive Step)
-
Buffer Exchange: Dissolve your protein (1-5 mg/mL) in an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. If your protein is in a buffer like Tris, remove it via dialysis or a spin desalting column.
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to your protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove the excess, unreacted TCO reagent using a spin desalting column or dialysis, exchanging the buffer to PBS at pH 7.4.
Part 2: Sulfo-Cy5-Tetrazine Ligation (pH-Tolerant Step)
-
Reactant Preparation: Your purified TCO-labeled protein should be in a suitable buffer like PBS, pH 7.4. Prepare the Sulfo-Cy5-Tetrazine reagent, also in PBS.
-
Ligation Reaction: Add the Sulfo-Cy5-Tetrazine to the TCO-labeled protein. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete conjugation.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Final Purification: The final Sulfo-Cy5 labeled protein conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography if necessary.
-
Storage: Store the final conjugate at 4°C, protected from light.
Visual Guides
Caption: Experimental workflow for a two-step this compound labeling reaction.
References
How to calculate the degree of labeling for Sulfo-Cy5-TCO.
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for calculating the Degree of Labeling (DOL) of proteins and other molecules with Sulfo-Cy5-TCO.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Dye-to-Protein ratio, represents the average number of dye molecules covalently attached to a single protein molecule.[1][2][3] Calculating the DOL is critical for ensuring experimental reproducibility, optimizing fluorescence signal, and maintaining the biological activity of the conjugate.[4] While a high level of labeling can increase sensitivity, over-labeling (e.g., DOL > 10 for antibodies) can lead to fluorescence self-quenching and potentially compromise the protein's function or solubility.[1] Conversely, under-labeling results in a weak signal.
Q2: How do I calculate the Degree of Labeling for my this compound conjugate?
The DOL is calculated spectrophotometrically by measuring the absorbance of your purified conjugate at two key wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (~650 nm for Sulfo-Cy5).
The calculation involves three main steps:
-
Determine the molar concentration of the Sulfo-Cy5 dye.
-
Determine the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Calculate the ratio of dye concentration to protein concentration.
The final formula is:
DOL = (Amax × εprotein) / ((A280 - (Amax × CF)) × εdye)
Where:
-
Amax = Absorbance of the conjugate at the dye's maximum wavelength (~650 nm).
-
A280 = Absorbance of the conjugate at 280 nm.
-
εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
εdye = Molar extinction coefficient of Sulfo-Cy5 at its λmax.
-
CF = Correction Factor to account for the dye's absorbance at 280 nm.
Q3: What are the necessary spectroscopic constants for Sulfo-Cy5?
To perform the DOL calculation, you will need the following values for Sulfo-Cy5. These constants are summarized in the table below.
| Parameter | Symbol | Value | Source(s) |
| Maximum Absorbance Wavelength | λmax | ~650 nm | |
| Molar Extinction Coefficient at λmax | εdye | 250,000 M⁻¹cm⁻¹ | |
| 280 nm Correction Factor | CF | 0.03 |
Note: Some manufacturers report slightly different values (e.g., εdye of 271,000 M⁻¹cm⁻¹ or a CF of 0.04). For maximum accuracy, always refer to the technical data sheet for your specific reagent lot.
Experimental Protocol
This protocol outlines the steps to determine the DOL of a this compound labeled protein.
Objective: To accurately measure absorbance values required for DOL calculation.
Materials:
-
Purified this compound labeled protein conjugate
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
UV-transparent cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Purify the Conjugate: It is crucial to remove all non-conjugated this compound dye from the labeling reaction mixture. This is typically achieved by dialysis or size-exclusion chromatography (e.g., a desalting column).
-
Prepare the Sample: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that results in an Amax reading below 2.0. If the absorbance is too high, the spectrophotometer's reading may not be linear. Record the dilution factor if one is used.
-
Measure Absorbance:
-
Blank the spectrophotometer using the same buffer your sample is in.
-
Measure the absorbance of the conjugate solution at 280 nm (A280).
-
Measure the absorbance at the λmax of Sulfo-Cy5, approximately 650 nm (Amax).
-
-
Calculate the DOL: Use the measured absorbance values (A280 and Amax) and the constants from the table above to calculate the DOL using the provided formula. Remember to multiply your final protein concentration by the dilution factor if your sample was diluted.
Workflow for DOL Calculation
Caption: Workflow from sample preparation to final DOL calculation.
Troubleshooting Guide
Q4: My calculated DOL is zero or negative. What went wrong?
A zero or negative DOL value almost always indicates that the corrected protein absorbance (A280 - (Amax x CF)) is zero or negative. This can happen if:
-
Insufficient Labeling: Very little or no dye has been conjugated to the protein, leading to a very low Amax.
-
Inaccurate Blanking: The spectrophotometer was not properly blanked with the correct buffer, leading to skewed A280 readings.
-
Contaminants: The sample contains substances that absorb strongly at 280 nm but not at 650 nm, artificially inflating the A280 value. Ensure all purification buffers and reagents are free of contaminants.
Q5: My calculated DOL seems too high (e.g., > 20). What is the likely cause?
An unusually high DOL can be caused by:
-
Incomplete Removal of Free Dye: This is the most common cause. Residual, unconjugated this compound in the solution will contribute to the Amax reading, leading to a significant overestimation of the DOL. Ensure purification is thorough.
-
Protein Concentration Underestimation: If the molar extinction coefficient used for your protein is incorrect (too high), the calculated protein concentration will be artificially low, thus inflating the DOL ratio.
-
Precipitation: If some of the protein has precipitated out of solution after purification, the A280 will be lower than expected, leading to a higher calculated DOL.
Q6: Can I use a colorimetric assay like Bradford or BCA to determine the protein concentration?
It is generally recommended to use absorbance at 280 nm for determining the concentration of the protein component in a dye conjugate. Colorimetric assays like Bradford or BCA rely on dye binding or chemical reactions with specific amino acid residues, and the presence of a covalently attached fluorescent dye can interfere with these processes, leading to inaccurate protein concentration measurements. If you must use such an assay, it is essential to use a standard curve prepared with the unlabeled version of your specific protein, as different proteins can show significant assay-to-assay variability.
References
Avoiding aggregation of proteins during Sulfo-Cy5-TCO labeling.
<
This guide provides troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during labeling with Sulfo-Cy5-TCO and other NHS-ester-based reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and why is it used?
This compound is a chemical reagent used for bioconjugation. It contains three key parts:
-
Sulfo-Cy5: A sulfonated cyanine 5 dye, which is a fluorescent molecule that emits light in the far-red spectrum. The "sulfo" group increases its water solubility.
-
NHS Ester: An N-hydroxysuccinimide ester is a reactive group that specifically targets and forms a stable amide bond with primary amines (–NH2), such as those found on the N-terminus of a protein or the side chain of lysine residues.[1]
-
TCO: A trans-cyclooctene group, which is a "click chemistry" handle. It reacts extremely rapidly and specifically with tetrazine-containing molecules, allowing for a secondary, highly efficient conjugation step.[2][3]
This labeling is used to attach a fluorescent probe (Cy5) and a click-chemistry handle (TCO) to a protein for applications like cellular imaging, flow cytometry, and creating complex biomolecular constructs.
Q2: What are the primary causes of protein aggregation during NHS-ester labeling?
Protein aggregation after labeling can be triggered by several factors:
-
Increased Hydrophobicity: Covalently attaching multiple dye/linker molecules, which can be hydrophobic, to the protein surface increases its overall hydrophobicity. This can promote self-association as hydrophobic patches on different protein molecules interact to avoid the aqueous environment.[4][5]
-
Alteration of Surface Charge: The reaction between an NHS ester and a primary amine neutralizes the positive charge of the amine group. This change in the protein's net charge and isoelectric point (pI) can reduce its solubility and lead to aggregation, especially if the reaction buffer pH is close to the new pI.
-
Over-labeling: Attaching too many label molecules can significantly alter the protein's native structure and surface properties, increasing the likelihood of aggregation. The optimal degree of substitution (DOS) for most antibodies is typically between 2 and 10.
-
Sub-optimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing additives can make the protein inherently unstable and more prone to aggregation during the labeling process.
-
Reagent Precipitation: The labeling reagent itself may have limited aqueous solubility. If it is not properly dissolved in an organic co-solvent (like DMSO or DMF) before being added to the protein solution, it can precipitate, leading to localized high concentrations and causing protein aggregation.
Q3: How can I detect protein aggregation?
Aggregation can be detected in several ways:
-
Visual Inspection: The most obvious sign is the appearance of turbidity, cloudiness, or visible precipitates in the solution.
-
Spectroscopy: An increase in light scattering can be observed as a rising absorbance baseline at wavelengths around 340-600 nm.
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate soluble aggregates (which elute earlier) from the desired monomeric protein conjugate.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregate species.
Troubleshooting Guide
Use this section to diagnose and solve aggregation issues encountered during your labeling experiment.
Problem 1: Precipitate forms immediately upon adding the this compound reagent.
This is often caused by "solvent shock" or poor reagent solubility.
| Potential Cause | Recommended Solution |
| Poor Reagent Solubility | The this compound reagent has limited solubility in aqueous buffers. Always dissolve it first in a small amount of a dry, amine-free organic solvent like DMSO or DMF to create a concentrated stock solution. |
| Localized High Concentration | Add the dissolved reagent stock solution to the protein solution slowly and dropwise while gently vortexing or stirring. This prevents localized high concentrations of the reagent that can cause immediate protein precipitation. |
| Incorrect Buffer Choice | Ensure your buffer does not contain primary amines (e.g., Tris, Glycine), as they will compete with the protein for reaction with the NHS ester. Use buffers like phosphate (PBS), bicarbonate, or HEPES. |
Problem 2: Aggregation occurs during the reaction incubation period.
This suggests that the labeling process itself is destabilizing the protein.
| Potential Cause | Recommended Solution |
| Incorrect pH | The NHS ester reaction is most efficient at a pH of 8.3-8.5. However, this pH might destabilize your specific protein. If aggregation occurs, try lowering the pH to 7.5-8.0. The reaction will be slower, but it may preserve protein stability. Ensure the buffer pH is at least 1 unit away from your protein's pI. |
| High Molar Excess / Over-labeling | A high dye-to-protein ratio increases the risk of aggregation. Perform a titration experiment with varying molar ratios of the this compound reagent to the protein (e.g., 2:1, 5:1, 10:1, 20:1) to find the optimal balance between labeling efficiency and protein stability. |
| Reaction Temperature | High temperatures can accelerate aggregation. Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) instead of at room temperature for a few hours. |
| High Protein Concentration | While efficient, high protein concentrations (>5-10 mg/mL) can increase the rate of aggregation. Try performing the reaction at a lower protein concentration (1-5 mg/mL). |
Problem 3: Aggregation is observed after purification or during storage.
This indicates a long-term instability of the final conjugate.
| Potential Cause | Recommended Solution |
| Inappropriate Storage Buffer | The final storage buffer is critical for long-term stability. Ensure it is at an optimal pH for your protein and consider adding stabilizing excipients. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot the purified conjugate into single-use volumes and store them at -80°C to avoid this. |
| Lack of Stabilizing Additives | The addition of certain chemical additives can significantly improve protein solubility and prevent aggregation. See the table below for common examples. |
Buffer Additives for Preventing Aggregation
Incorporating stabilizing additives into your reaction or final storage buffer can be highly effective.
| Additive | Typical Concentration | Mechanism of Action | Citation |
| Arginine | 50-100 mM | Reduces aggregation by binding to charged and hydrophobic regions on the protein surface, preventing intermolecular interactions. | |
| Glycerol / Sucrose | 5-20% (v/v) | Act as osmolytes and cryoprotectants, stabilizing the protein's native structure and preventing aggregation during freeze-thaw cycles. | |
| Non-ionic Detergents | 0.01-0.1% (v/v) | Mild detergents like Tween-20 or Triton X-100 can help solubilize proteins and prevent hydrophobic interactions that lead to aggregation. | |
| Salts (e.g., NaCl) | 50-200 mM | Modulate electrostatic interactions and can help screen charges that might otherwise lead to aggregation. | |
| Reducing Agents (TCEP) | 1-5 mM | For proteins with free cysteines, TCEP can prevent the formation of intermolecular disulfide bonds, which is a common cause of aggregation. TCEP is preferred as it does not react with NHS esters. |
Experimental Protocols
General Protocol for this compound Labeling
This protocol provides a starting point and should be optimized for your specific protein.
1. Buffer Preparation:
-
Reaction Buffer: Prepare an amine-free buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, adjusted to pH 8.3.
-
Quenching Buffer: Prepare 1 M Tris-HCl, pH 8.0.
-
Storage Buffer: Prepare a suitable buffer for your protein, e.g., PBS, pH 7.4. Consider adding a cryoprotectant like 10% glycerol.
2. Protein and Reagent Preparation:
-
Protein Solution: Dialyze or buffer-exchange your protein into the Reaction Buffer. Adjust the concentration to 1-10 mg/mL.
-
Reagent Stock: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.
3. Labeling Reaction:
-
Calculate the required volume of the reagent stock to achieve the desired molar excess (start with a 10-fold molar excess).
-
While gently stirring the protein solution, add the reagent stock dropwise.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
4. Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
5. Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or via dialysis against the Storage Buffer.
Visualizations
Caption: Amine-reactive labeling via NHS ester chemistry.
Caption: Standard workflow for protein conjugation and purification.
Caption: Decision tree for diagnosing aggregation issues.
References
Technical Support Center: Purification of Sulfo-Cy5-TCO Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective purification of proteins labeled with Sulfo-Cy5-TCO.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to purify this compound labeled proteins? A1: Purification is essential to remove unconjugated (free) this compound dye from the reaction mixture. The presence of free dye can lead to high background signals, inaccurate quantification of labeling efficiency (Degree of Labeling), and non-specific signals in downstream applications like fluorescence microscopy, flow cytometry, or in vivo imaging.[1][2]
Q2: What are the most common methods for purifying labeled proteins? A2: The most common methods leverage the significant size difference between the labeled protein and the small, free dye molecule (~1 kDa). These techniques include size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[1][2][] If the protein has an affinity tag (e.g., His-tag), affinity chromatography can also be used for purification.
Q3: How can I confirm that the free dye has been successfully removed? A3: The success of purification can be monitored in several ways:
-
Visual Inspection: During column chromatography, the labeled protein and free dye often separate into distinct colored bands. The protein conjugate typically elutes first.
-
Spectrophotometry: Measure the absorbance of the collected fractions at the protein's maximum absorbance (e.g., 280 nm) and the dye's maximum absorbance (~650 nm for Cy5). A high dye-to-protein absorbance ratio in later fractions indicates the presence of free dye.
-
SDS-PAGE: When run on an SDS-PAGE gel and imaged with a near-infrared (NIR) imager, the labeled protein will appear as a fluorescent band at its correct molecular weight. Free dye, if present, will run near the bottom of the gel.
Q4: How does the this compound labeling chemistry work? A4: This is a two-step process. First, the protein is modified with a trans-cyclooctene (TCO) group, typically by reacting a TCO-NHS ester with primary amines (lysine residues) on the protein surface. After removing excess TCO reagent, the TCO-modified protein is then reacted with Sulfo-Cy5-Tetrazine. The TCO and tetrazine groups undergo a rapid and highly specific bioorthogonal "click chemistry" reaction to form a stable covalent bond.
Purification Method Selection
Choosing the right purification method is crucial for achieving high purity and recovery. The decision depends on factors like sample volume, protein concentration, and available equipment.
Comparison of Common Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Spin Columns (Gel Filtration) | Dialysis / Diafiltration | Tangential Flow Filtration (TFF) |
| Principle | Separation by hydrodynamic volume | Rapid separation by size via centrifugation | Diffusion across a semi-permeable membrane based on a concentration gradient | Convective removal of small molecules across a membrane with cross-flow |
| Sample Volume | 100 µL - several mL | < 150 µL | 100 µL - several Liters | 10 mL - thousands of Liters |
| Processing Time | 30 - 90 minutes | < 10 minutes | 12 - 48 hours (requires multiple buffer changes) | 1 - 4 hours |
| Resolution | High | Low to Medium | Low (not a separative technique) | Low (not a separative technique) |
| Protein Recovery | Good to Excellent (>90%) | Good (>85%) | Excellent (>95%) | Excellent (>95%) |
| Key Advantage | High purity and resolution | Very fast and easy for small samples | Simple, gentle, and handles large volumes | Fast, scalable, and allows for concentration and buffer exchange in one step |
| Key Disadvantage | Can dilute the sample; requires a dedicated chromatography system | Limited to small sample volumes; lower resolution | Very slow; significant increase in sample volume | Requires specialized equipment; potential for membrane fouling |
Experimental Workflows and Logic
A logical workflow ensures efficient labeling and purification. The choice of purification method is determined by the specific experimental needs.
References
Technical Support Center: Minimizing Non-Specific Binding of Sulfo-Cy5-TCO
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize non-specific binding (NSB) when using Sulfo-Cy5-TCO for bioorthogonal labeling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble fluorescent dye used in click chemistry.[1] It consists of a Sulfo-Cy5 fluorophore, which emits in the far-red spectrum, and a trans-cyclooctene (TCO) moiety. Its primary application is the fluorescent labeling of molecules that have been functionalized with a tetrazine group. The reaction between TCO and tetrazine is an exceptionally fast and highly specific bioorthogonal ligation known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is ideal for labeling biomolecules in complex biological environments.[2][3][4]
Q2: What are the main causes of non-specific binding (NSB) with fluorescent dyes like this compound?
Non-specific binding can arise from several factors, even with highly specific bioorthogonal reactions. Key causes include:
-
Hydrophobic Interactions : The aromatic structure of the cyanine dye can lead to hydrophobic interactions with proteins and lipid membranes.[5]
-
Electrostatic Interactions : Charged regions on the target molecule or substrate can interact non-specifically with the dye or the labeled biomolecule.
-
Excess Reagent : Insufficient washing after the labeling step can leave unbound this compound in the sample, contributing to background fluorescence.
-
Reagent Aggregation : Dyes or labeled antibodies can form aggregates that are taken up non-specifically by cells.
-
Binding to Dead Cells : In cell-based assays, dead cells with compromised membranes are prone to non-specifically binding dyes and proteins.
Q3: How does the "Sulfo" modification on Sulfo-Cy5 help reduce NSB?
The "Sulfo" prefix indicates the presence of sulfonate groups on the cyanine dye structure. These groups are negatively charged and significantly increase the water solubility (hydrophilicity) of the dye. This increased hydrophilicity minimizes the dye's tendency to associate with hydrophobic regions like lipid membranes, thereby reducing a major source of non-specific binding compared to its non-sulfonated, hydrophobic counterparts.
Q4: What is the optimal pH for the TCO-tetrazine ligation reaction?
The TCO-tetrazine ligation is robust and proceeds efficiently over a wide pH range, typically between pH 6 and 9. For labeling proteins, a near-neutral to slightly alkaline pH (7.2-8.0) is often recommended to ensure primary amines (if used for initial tetrazine labeling) are deprotonated and reactive, while maintaining protein stability. The fluorescence of the Cy5 dye itself is generally stable and insensitive to pH in the range of 5 to 10.
Q5: How can I distinguish between non-specific binding and sample autofluorescence?
To identify the source of background, it is crucial to use proper controls. Prepare an "unstained" control sample that undergoes all the same processing steps (e.g., fixation, permeabilization) but is not incubated with this compound. If this unstained sample shows a high signal in the Cy5 channel, the issue is likely autofluorescence from the cells or tissue itself. If the unstained control is clean but the stained sample has high background, the problem is non-specific binding of the dye.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound and provides actionable solutions.
Issue 1: High, diffuse background fluorescence across the entire sample.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or volume of wash steps after incubation with this compound to more effectively remove unbound dye. Using a buffered saline solution like PBS is recommended. |
| Dye Concentration Too High | High concentrations of the dye can lead to increased non-specific binding. Perform a titration experiment to determine the lowest concentration of this compound that still provides a robust specific signal. |
| Hydrophobic or Electrostatic Interactions | Modify the buffer composition to disrupt non-specific interactions. Common strategies include adding blocking proteins, non-ionic surfactants, or increasing the salt concentration. |
Issue 2: Bright, punctate (dot-like) staining not associated with the target.
| Potential Cause | Recommended Solution |
| Reagent Aggregation | Aggregates of the fluorescent reagent can be taken up by cells, leading to bright, non-specific signals. Before use, centrifuge the this compound stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use only the supernatant. |
Issue 3 (Cell-Based Assays): A subpopulation of cells is intensely and non-specifically stained.
| Potential Cause | Recommended Solution |
| Binding to Dead Cells | Dead cells have permeable membranes and non-specifically bind antibodies and fluorescent dyes. Always include a viability dye (e.g., DAPI, Propidium Iodide) in your staining panel to distinguish and exclude dead cells from your analysis. |
Section 3: Data Presentation
Table 1: Common Buffer Additives to Minimize Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 2% (w/v) | A protein blocker that occupies potential non-specific binding sites on surfaces and other proteins. |
| Tween 20 | 0.05 - 0.1% (v/v) | A non-ionic surfactant that disrupts weak, non-specific hydrophobic interactions. |
| Sodium Chloride (NaCl) | Increase concentration by 150-500 mM | Shields electrostatic interactions by increasing the ionic strength of the buffer. |
Table 2: Spectral Properties of Sulfo-Cy5 Fluorophore
| Property | Value |
| Excitation Maximum (λex) | ~646-649 nm |
| Emission Maximum (λem) | ~662-670 nm |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ |
Section 4: Experimental Protocols
Protocol 1: General Workflow for TCO-Tetrazine Ligation
-
Prepare Tetrazine-Labeled Sample : Prepare your biomolecule functionalized with a tetrazine moiety in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Prepare this compound : Reconstitute this compound in an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Ligation Reaction : Add the this compound stock solution to your tetrazine-labeled sample. A 1.1 to 2-fold molar excess of the more abundant reagent is often recommended.
-
Incubation : Incubate the reaction mixture. The reaction is very fast and can often be completed in 10-60 minutes at room temperature or 30-120 minutes at 4°C.
-
Washing : Remove unreacted this compound by performing a series of washes. For cells, this involves centrifugation and resuspension. For purified proteins, size-exclusion chromatography (e.g., spin desalting columns) is effective.
-
Analysis : Proceed with your downstream application, such as fluorescence microscopy or flow cytometry.
Protocol 2: Buffer Optimization to Reduce NSB
-
Establish Baseline : Perform the ligation reaction using your standard buffer (e.g., PBS).
-
Test Additives Individually : Set up parallel experiments where you add one of the following to your incubation and wash buffers:
-
Buffer + 1% BSA
-
Buffer + 0.05% Tween 20
-
Buffer + additional 150 mM NaCl
-
-
Test Combinations : Based on the results, test combinations of the most effective additives (e.g., PBS + 1% BSA + 0.05% Tween 20).
-
Compare Results : Analyze the signal-to-noise ratio for each condition to determine the optimal buffer composition for your specific experiment. Include a "no tetrazine" control to directly measure the reduction in NSB for each condition.
Section 5: Visual Diagrams and Workflows
References
- 1. This compound | Click Chemistry Dye | Tetrazine | TargetMol [targetmol.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cy5 trans-cyclooctene [Cy5 TCO] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Sulfo-Cy5-TCO and DBCO-azide for Bioorthogonal Labeling
In the dynamic field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount for advancing our understanding of complex biological processes and for the development of novel therapeutics. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO), and the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide have emerged as two of the most powerful and widely used strategies. This guide provides an objective, data-driven comparison of two commercially available reagents that embody these chemistries: Sulfo-Cy5-TCO and DBCO-azide, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
The Chemistries at a Glance: IEDDA vs. SPAAC
At the heart of this comparison are two distinct bioorthogonal reactions. The this compound reagent participates in an IEDDA reaction, where the trans-cyclooctene (TCO) dienophile rapidly and irreversibly reacts with a tetrazine-modified biomolecule.[1][2] This reaction is known for its exceptionally fast kinetics.[1][3] In contrast, the DBCO-azide system relies on SPAAC, a copper-free click chemistry reaction where the strained alkyne of the DBCO moiety selectively reacts with an azide-modified target to form a stable triazole linkage.[4] While also bioorthogonal, SPAAC generally exhibits slower reaction kinetics compared to the IEDDA reaction of TCO and tetrazine.
Quantitative Performance Comparison
The choice between this compound and a DBCO-functionalized fluorophore often comes down to the specific requirements of the experiment, with reaction kinetics being a primary consideration. The following tables summarize the key quantitative data for these two bioorthogonal labeling strategies.
Table 1: Reaction Kinetics
| Feature | This compound (with Tetrazine) | DBCO (with Azide) | References |
| Click Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁶ | ~0.1 - 1.0 |
Table 2: Fluorophore Properties (Sulfo-Cy5)
| Property | Value | References |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000 | |
| Quantum Yield (Φ) | ~0.2 |
Note: The properties of the fluorophore attached to the DBCO moiety will vary depending on the specific dye used. The data for Sulfo-Cy5 is provided as a reference.
Reaction Mechanisms and Experimental Workflow
The distinct chemistries of the TCO-tetrazine and DBCO-azide reactions give rise to different experimental considerations. The following diagrams illustrate the reaction mechanisms and a general experimental workflow for cell labeling.
Caption: Reaction mechanisms for IEDDA and SPAAC.
Caption: General experimental workflow for cell labeling.
Experimental Protocols
The following are generalized protocols for labeling cells using either this compound or a DBCO-conjugated fluorophore. It is important to note that optimal conditions, such as probe concentration and incubation time, should be determined empirically for each specific application.
Protocol 1: Labeling of Tetrazine-Modified Cells with this compound
Materials:
-
Cells metabolically or surface-labeled with a tetrazine moiety.
-
This compound.
-
Anhydrous DMSO.
-
Cell culture medium or imaging buffer (e.g., PBS with 1% BSA).
-
Fluorescence microscope with appropriate filters for Cy5.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 1 mM).
-
Cell Preparation: Harvest the tetrazine-labeled cells and wash them once with ice-cold imaging buffer.
-
Prepare Staining Solution: Dilute the this compound stock solution in imaging buffer to the desired final staining concentration (e.g., 1-10 µM).
-
Staining: Add the this compound staining solution to the cell suspension or culture dish.
-
Incubation: Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light. Due to the fast reaction kinetics, the signal should develop rapidly.
-
Washing: Wash the cells two to three times with ice-cold imaging buffer to remove any unreacted this compound.
-
Imaging: Image the cells using a fluorescence microscope.
Protocol 2: Labeling of Azide-Modified Cells with DBCO-Fluorophore
Materials:
-
Cells metabolically or surface-labeled with an azide moiety.
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5).
-
Anhydrous DMSO.
-
Cell culture medium or imaging buffer (e.g., PBS with 1% BSA).
-
Fluorescence microscope with appropriate filters for the chosen fluorophore.
Procedure:
-
Prepare DBCO-Fluorophore Stock Solution: Dissolve the DBCO-fluorophore in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Cell Preparation: Harvest the azide-labeled cells and wash them twice with PBS.
-
Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in cell culture medium or imaging buffer to the desired final staining concentration (e.g., 15 µM).
-
Staining: Add the DBCO-fluorophore staining solution to the cells.
-
Incubation: Incubate the cells for 1 hour at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted DBCO-fluorophore.
-
Imaging: Image the cells using a fluorescence microscope.
Stability and Side Reactions
Both TCO and DBCO moieties are generally stable in aqueous buffers used for biological experiments. However, the stability of DBCO can be compromised in the presence of certain nucleophiles, such as the reducing agent TCEP. Azide groups can be reduced by phosphines like TCEP, which should be considered when designing experiments. Sodium azide, often used as a preservative, will react with DBCO and should be avoided in buffers. Tetrazines can also be sensitive to certain conditions and reducing agents.
Conclusion
The choice between this compound and a DBCO-azide system for bioorthogonal labeling is a trade-off between reaction speed and the established versatility of the azide handle. For applications requiring extremely rapid labeling, particularly in vivo or with low concentrations of target molecules, the exceptionally fast kinetics of the TCO-tetrazine IEDDA reaction make this compound the superior choice. The SPAAC reaction of DBCO and azide, while slower, is a robust and widely validated copper-free click chemistry method that is suitable for a broad range of applications where reaction speed is not the most critical factor. Ultimately, the optimal choice will depend on the specific experimental context, including the nature of the biological system, the desired labeling speed, and the potential for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
A Head-to-Head Comparison: Sulfo-Cy5-TCO vs. Alexa Fluor 647-TCO for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in advanced bioorthogonal labeling, the selection of the optimal fluorescent probe is a critical decision that directly influences experimental outcomes. This guide provides an objective, data-driven comparison of two prominent far-red fluorescent probes functionalized with a trans-cyclooctene (TCO) moiety: Sulfo-Cy5-TCO and Alexa Fluor 647-TCO. Both probes are designed for highly specific and rapid labeling of tetrazine-modified biomolecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry."
While both this compound and Alexa Fluor 647-TCO operate within a similar spectral range, their performance characteristics, particularly in terms of brightness and photostability, can differ significantly. This comparison aims to provide the necessary data to make an informed decision based on the specific demands of your application, whether it be in fluorescence microscopy, flow cytometry, or in vivo imaging.
Quantitative Data Summary
The following tables summarize the key physicochemical and spectral properties of this compound and Alexa Fluor 647-TCO.
Table 1: Physicochemical Properties
| Property | This compound | Alexa Fluor 647-TCO |
| Molecular Weight ( g/mol ) | 959.2[1] | ~1300 |
| Solubility | Water, DMSO, DMF[1] | Excellent aqueous solubility |
Table 2: Spectral Properties
| Property | This compound | Alexa Fluor 647-TCO |
| Excitation Maximum (nm) | ~647-649 | ~650-652[2] |
| Emission Maximum (nm) | ~655-672[1][] | ~665-670 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000-271,000 | ~270,000 |
| Quantum Yield (Φ) | 0.28 | 0.33 |
Performance Characteristics
Brightness: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. While both dyes possess high extinction coefficients, Alexa Fluor 647-TCO exhibits a higher quantum yield, contributing to its generally superior brightness in many applications.
Photostability: Alexa Fluor 647 is well-documented to be significantly more photostable than Cy5. This enhanced resistance to photobleaching makes Alexa Fluor 647-TCO the preferred choice for applications requiring long exposure times or high-intensity light sources, such as time-lapse imaging and super-resolution microscopy.
Signal-to-Noise Ratio: In applications like flow cytometry and immunofluorescence, Alexa Fluor 647 conjugates have been shown to provide a higher signal-to-noise ratio compared to Cy5 conjugates. This is partly due to the reduced tendency of Alexa Fluor dyes to self-quench upon conjugation to biomolecules, especially at higher degrees of labeling.
Experimental Protocols
The following are generalized protocols for the labeling of biomolecules and cells using TCO-functionalized dyes with tetrazine-modified targets.
Protocol 1: General Protein Labeling with a Tetrazine-Functionalized Fluorophore
This protocol describes the labeling of a TCO-modified protein with a tetrazine-functionalized fluorophore.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized Sulfo-Cy5 or Alexa Fluor 647
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the tetrazine-fluorophore: Dissolve the tetrazine-fluorophore in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-fluorophore stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification: Remove the unreacted fluorophore using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the respective extinction coefficients.
Protocol 2: Live-Cell Labeling for Fluorescence Microscopy
This protocol outlines the labeling of live cells metabolically engineered to express tetrazine-modified surface glycans.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
TCO-functionalized Sulfo-Cy5 or Alexa Fluor 647
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
PBS
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Prepare Staining Solution: Prepare a 1-5 µM solution of the TCO-fluorophore in the live-cell imaging medium.
-
Staining: Aspirate the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with the imaging medium to remove the unreacted fluorophore.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen dye.
Protocol 3: Staining of Tetrazine-Labeled Cells for Flow Cytometry
This protocol describes the fluorescent labeling of a suspension of cells displaying tetrazine moieties.
Materials:
-
Suspension of tetrazine-labeled cells
-
TCO-functionalized Sulfo-Cy5 or Alexa Fluor 647
-
FACS buffer (e.g., PBS with 1% BSA)
-
Anhydrous DMSO
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in ice-cold FACS buffer.
-
Prepare Staining Solution: Prepare a stock solution of the TCO-fluorophore in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer to the desired final staining concentration (typically 1-10 µM). The optimal concentration should be determined empirically.
-
Staining: Add the TCO-fluorophore staining solution to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes on ice or at room temperature, protected from light.
-
Washing: Wash the cells two to three times with ice-cold FACS buffer to remove the unreacted fluorophore.
-
Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using the appropriate laser and emission filters.
Diagrams
Caption: Experimental workflow for bioorthogonal labeling.
Caption: The TCO-tetrazine inverse-electron-demand Diels-Alder cycloaddition pathway.
References
A Comparative Guide to Far-Red Fluorescent Probes for TCO-Mediated Labeling: Alternatives to Sulfo-Cy5-TCO
For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling, the selection of a fluorescent probe is a critical determinant of experimental success. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO) has emerged as a powerful tool for rapid and specific biomolecule labeling in complex biological systems. While Sulfo-Cy5-TCO is a widely used far-red fluorescent probe for this application, a range of alternative dyes offer distinct advantages in terms of brightness, photostability, and fluorogenicity. This guide provides an objective comparison of this compound with other commercially available far-red TCO-functionalized fluorescent probes, supported by experimental data and detailed protocols to facilitate informed selection.
Quantitative Performance Comparison
The choice of a far-red fluorescent probe for TCO ligation hinges on several key photophysical parameters. These include the molar extinction coefficient (ε), which dictates the efficiency of light absorption, the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence, and the resulting brightness (ε × Φ). Photostability, the resistance to photobleaching upon prolonged exposure to excitation light, is another crucial factor, particularly for demanding imaging applications such as live-cell time-lapse microscopy and super-resolution imaging.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Key Features |
| This compound | ~647[1] | ~665[1] | ~250,000[1] | ~0.28[][3] | ~70,000 | Widely used, good water solubility. |
| Alexa Fluor 647-TCO | ~650 | ~665 | ~239,000 | ~0.33 | ~78,870 | High photostability and brightness, less prone to quenching at high degrees of labeling. |
| iFluor 647-TCO | ~656 | ~676 | ~250,000 | ~0.25 | ~62,500 | Spectrally similar to Cy5 and Alexa Fluor 647, reported to have a high signal-to-background ratio. |
| CF®647-TCO | ~650 | ~665 | Not specified | Not specified | Not specified | Part of a series of bright and photostable dyes with good water solubility. |
| IRDye 800CW-TCO | ~774 | ~789 | ~240,000 | ~0.08-0.12 | ~19,200 - 28,800 | Near-infrared emission, suitable for deep-tissue in vivo imaging. |
| DyLight 650-TCO | ~652 | ~672 | ~250,000 | Not specified | Not specified | High fluorescence intensity and photostability. |
Note: The exact photophysical properties can vary depending on the conjugation partner and the local environment. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Data for TCO-conjugated dyes is limited; where unavailable, data for the parent dye is provided as an estimate.
Experimental Protocols
The following protocols provide a general framework for labeling proteins and cells using TCO-functionalized far-red fluorescent probes. Optimization of parameters such as dye-to-protein ratios and incubation times may be necessary for specific applications.
Protein Labeling with TCO-Functionalized Dyes
This protocol describes the labeling of a tetrazine-modified protein with a TCO-functionalized far-red fluorescent dye.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-functionalized far-red fluorescent dye (e.g., this compound, Alexa Fluor 647-TCO)
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10 or spin column)
Procedure:
-
Prepare Protein Solution: Dissolve the tetrazine-modified protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the TCO-functionalized dye in anhydrous DMSO to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.
-
Purification: Remove unreacted dye using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye.
Live-Cell Labeling using a Pre-targeting Strategy
This protocol outlines a two-step "pre-targeting" approach for labeling live cells. First, a TCO-modified targeting molecule (e.g., an antibody) is administered, followed by the addition of a tetrazine-functionalized fluorescent probe. This approach minimizes the exposure of cells to the fluorescent dye. For the purpose of this guide, we will describe the reaction of a TCO-labeled cell surface with a tetrazine-dye, which is the inverse of the primary topic but a common bioorthogonal strategy. The principles of the TCO-tetrazine reaction remain the same.
Materials:
-
Cells expressing a TCO-modified molecule on their surface
-
Tetrazine-functionalized far-red fluorescent dye
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified molecule to the desired confluency in a suitable imaging dish.
-
Prepare Staining Solution: Prepare a stock solution of the tetrazine-functionalized far-red dye in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Staining: Replace the culture medium with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen far-red dye.
Key Considerations for Probe Selection
-
Brightness and Photostability: For applications requiring high sensitivity and long-term imaging, such as single-molecule tracking or super-resolution microscopy, Alexa Fluor 647-TCO is often a superior choice due to its high brightness and exceptional photostability.
-
Fluorogenicity: Some tetrazine-dye conjugates exhibit fluorogenicity, where the fluorescence is quenched in the unbound state and is significantly enhanced upon reaction with a TCO. This property is highly advantageous for no-wash live-cell imaging as it minimizes background fluorescence from unreacted probes.
-
Near-Infrared Imaging: For deep-tissue in vivo imaging, IRDye 800CW-TCO is the preferred choice due to its emission in the near-infrared window, which allows for greater tissue penetration and reduced autofluorescence.
-
Cost-Effectiveness: this compound remains a popular and cost-effective option for a wide range of standard fluorescence applications.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for labeling a tetrazine-modified protein.
Caption: Pre-targeting workflow for live-cell labeling.
References
Unraveling Reaction Kinetics: A Comparative Guide to Sulfo-Cy5-TCO and Other Click Chemistry Reagents
For researchers, scientists, and drug development professionals seeking to employ click chemistry for bioconjugation, understanding the reaction kinetics of various reagents is paramount. The speed of these reactions can significantly impact the efficiency of labeling, particularly in dynamic biological systems. This guide provides an objective comparison of the reaction kinetics of Sulfo-Cy5-TCO with other prominent click chemistry reagents, supported by experimental data and detailed protocols.
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO) stands out for its exceptionally fast reaction rates, making it a powerful tool for rapid and efficient bioconjugation. This compound, a water-soluble cyanine dye functionalized with a TCO group, is a popular reagent for fluorescent labeling applications utilizing this chemistry. Its performance, however, is best understood in the context of other available click chemistry reactions.
Comparative Analysis of Reaction Kinetics
The efficacy of a click chemistry reaction is often quantified by its second-order rate constant (k₂), which provides a measure of the reaction speed. A higher k₂ value indicates a faster reaction, enabling efficient labeling at lower concentrations and in shorter timeframes. The following table summarizes the reported second-order rate constants for the reaction of various click chemistry pairs.
| Click Chemistry Reaction | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Tetrazine Ligation | Sulfo-Cy5-Tetrazine * | TCO | 800 - 30,000 [1] |
| Tetrazine Ligation | 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000[2] |
| Tetrazine Ligation | Hydrogen-substituted tetrazine | TCO | up to 30,000[3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) | Azide | ~1-2 |
| SPAAC | Bicyclononyne (BCN) | Azide | ~0.1 - 1.0 |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | 10 - 10,000[4] |
Note: The rate constant for this compound reacting with a tetrazine is expected to be in a similar range to Cy5-tetrazine reacting with TCO, as the core reactive moieties are the same. The specific rate can vary depending on the structure of the tetrazine and TCO derivatives.[1]
As the data illustrates, the tetrazine-TCO ligation exhibits significantly faster kinetics compared to SPAAC and, in many cases, CuAAC. This rapid reactivity is a key advantage for applications requiring fast labeling, such as in vivo imaging or the capture of transient biological events.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for comparing different click chemistry reagents. Stopped-flow spectrophotometry is a widely used technique for measuring the rates of fast reactions in solution.
Protocol: Determination of Second-Order Rate Constant using Stopped-Flow UV-Vis Spectrophotometry
This protocol outlines the general procedure for determining the second-order rate constant of a reaction between a tetrazine and a TCO derivative.
1. Reagent Preparation:
- Prepare stock solutions of the tetrazine derivative (e.g., Sulfo-Cy5-Tetrazine) and the TCO derivative (e.g., a TCO-functionalized protein) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentrations should be chosen to ensure the reaction half-life is within the measurement capabilities of the stopped-flow instrument.
- To determine the concentration of the tetrazine stock solution accurately, measure its absorbance at its maximum absorption wavelength (typically around 520-540 nm) and use the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the tetrazine.
2. Stopped-Flow Measurement:
- Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
- Load the tetrazine and TCO solutions into separate syringes of the stopped-flow apparatus.
- Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine over time at its maximum absorption wavelength. The reaction progress is followed by the disappearance of the characteristic color of the tetrazine.
- Collect the absorbance data as a function of time.
3. Data Analysis:
- Under pseudo-first-order conditions (where one reactant, e.g., TCO, is in significant excess over the other, e.g., tetrazine), the natural logarithm of the absorbance of the tetrazine plotted against time will yield a linear relationship.
- The observed rate constant (k_obs) is the negative of the slope of this line.
- The second-order rate constant (k₂) can then be calculated using the following equation: k₂ = k_obs / [TCO] where [TCO] is the concentration of the TCO derivative in excess.
Visualizing the Workflow: Bioorthogonal Labeling of Cell Surface Proteins
A common application of click chemistry is the specific labeling of proteins on the surface of living cells. The following diagram illustrates a typical experimental workflow for this process using a TCO-modified antibody and a tetrazine-functionalized fluorescent probe like a Sulfo-Cy5-Tetrazine derivative.
Caption: Workflow for cell surface protein labeling.
Logical Relationship of Click Chemistry Types
The following diagram illustrates the relationship between the major types of click chemistry reactions discussed in this guide.
Caption: Classification of common click chemistry reactions.
References
A Comparative Guide to the Photostability of Sulfo-Cy5-TCO and Other Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data, especially in applications requiring high-resolution and long-term imaging. Among the myriad of available fluorophores, cyanine dyes are a prominent class due to their high extinction coefficients, tunable fluorescence spectra, and versatility in conjugation chemistry. However, a key performance characteristic that often dictates their suitability for demanding applications is photostability—the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light.
This guide provides a comparative analysis of the photostability of Sulfo-Cy5-TCO, a water-soluble cyanine dye functionalized with a TCO (trans-cyclooctene) group for click chemistry applications, against other commonly used cyanine dyes. While direct quantitative photostability data for this compound is not extensively available in peer-reviewed literature, this guide draws upon the known properties of the core Sulfo-Cy5 structure and compares it with other cyanine dyes based on available experimental data. The inclusion of sulfonate groups in the dye structure, as in Sulfo-Cy5, generally enhances water solubility and has been reported to improve photostability.[1][2]
Quantitative Photostability Comparison
The following table summarizes key spectral and photophysical properties of Sulfo-Cy5 and other relevant cyanine dyes. It is important to note that photostability metrics, such as quantum yield and photobleaching lifetime, are highly dependent on the experimental conditions, including the local chemical environment, excitation intensity, and the presence of oxygen.[3] Therefore, the values presented below should be considered as representative and used for relative comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Relative Photostability Notes |
| Sulfo-Cy5 | ~649 | ~672 | 0.28[] | 271,000[] | Generally considered to have good photostability, enhanced by sulfonation. |
| Cy5 | ~649 | ~670 | 0.20 - 0.27 | 250,000 | A popular far-red dye, but known to be susceptible to photobleaching, often requiring the use of photostabilizing agents. |
| Sulfo-Cy5.5 | ~675 | ~694 | High | Not specified | Noted for its excellent photostability and high quantum yield. |
| Cy3 | ~550 | ~570 | 0.15 | 150,000 | A widely used orange-emitting dye with moderate photostability. |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | 270,000 | A spectrally similar alternative to Cy5 with significantly enhanced photostability. |
Note: The properties of this compound are expected to be very similar to those of Sulfo-Cy5, as the TCO moiety is primarily for conjugation and is not expected to significantly alter the core fluorophore's photophysics.
Experimental Protocols
A standardized method for assessing fluorophore photostability is crucial for accurate and reproducible comparisons. A common and effective approach involves time-lapse imaging of the dye under controlled illumination and quantifying the decay of its fluorescence intensity over time.
Protocol for Measuring Photobleaching Lifetime
Objective: To determine and compare the photobleaching lifetime of different fluorescent dyes under controlled wide-field illumination.
Materials:
-
Fluorescent dyes of interest (e.g., this compound, Cy5, Alexa Fluor 647) conjugated to a biomolecule (e.g., an antibody or oligonucleotide).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope equipped with a suitable laser or LED light source, appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Immobilize the dye-conjugated biomolecules on a microscope slide to prevent diffusion during imaging. This can be achieved through methods such as biotin-streptavidin interactions or other surface chemistries.
-
Add a drop of imaging buffer to the sample on the slide and place a coverslip over it.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the fluorescently labeled sample. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested. For relatively stable dyes, images might be taken every 5-10 seconds for several minutes.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Select several regions of interest (ROIs) containing the fluorescent signal and a background ROI.
-
Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse.
-
Correct for background fluorescence by subtracting the mean intensity of the background region from the intensity of each fluorescent spot.
-
Normalize the background-corrected intensity of each spot to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.
-
Visualizations
Experimental Workflow for Photostability Assessment
Caption: A generalized workflow for the comparative assessment of cyanine dye photostability.
Photobleaching Pathway of Cyanine Dyes
The photobleaching of cyanine dyes is a complex process, but a simplified and generally accepted mechanism involves the transition of the excited fluorophore to a reactive triplet state. This triplet state molecule can then interact with molecular oxygen to generate singlet oxygen, a highly reactive species that can chemically degrade the dye, leading to an irreversible loss of fluorescence.
References
A Head-to-Head Comparison: Sulfo-Cy5-TCO vs. Strained-Alkyne Click Chemistry for Bioorthogonal Labeling
In the rapidly evolving landscape of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for researchers in drug development and life sciences. Among the myriad of available techniques, "click chemistry" reactions have emerged as powerful tools due to their high specificity and reliability in complex biological environments. This guide provides a detailed, data-driven comparison of two prominent copper-free click chemistry approaches: the inverse-electron-demand Diels-Alder (iEDDA) reaction of Sulfo-Cy5-TCO with tetrazines, and the strain-promoted alkyne-azide cycloaddition (SPAAC) of strained alkynes, such as DBCO-Cy5, with azides.
Quantitative Performance Data
The choice between this compound and a strained-alkyne-Cy5 conjugate often hinges on key performance metrics such as reaction kinetics, stability, and the photophysical properties of the final labeled product. The following tables summarize the available quantitative data to facilitate an evidence-based decision.
| Parameter | This compound (reacts with Tetrazine) | Strained Alkyne (DBCO-Cy5, reacts with Azide) | Key Considerations |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | The iEDDA reaction is a [4+2] cycloaddition, while SPAAC is a [3+2] cycloaddition. |
| Second-Order Rate Constant (k₂) | Extremely fast (~800 - 30,000 M⁻¹s⁻¹)[1]. Can reach up to 3.3 x 10⁶ M⁻¹s⁻¹ with highly reactive TCO derivatives[2]. | Fast, but generally slower than iEDDA (~1-2 M⁻¹s⁻¹ for DBCO)[1]. | The significantly faster kinetics of the TCO-tetrazine reaction allows for rapid labeling at low concentrations. |
| Stability | TCO can isomerize to the less reactive cis-cyclooctene (CCO)[3]. Stability can be enhanced through chemical modifications (e.g., sTCO, d-TCO)[2]. | DBCO is generally stable in aqueous buffers and biological media. | The potential for isomerization of TCO is a critical factor to consider for long-term experiments. |
| Fluorogenic Potential | The tetrazine moiety can quench the fluorescence of Cy5, leading to a significant increase in fluorescence upon reaction with TCO (fluorogenic turn-on). | Some fluorogenic strained alkynes have been developed, but it is less of an inherent feature compared to the tetrazine-dye system. | The fluorogenic nature of the TCO-tetrazine reaction can reduce background noise and improve signal-to-noise ratios in imaging applications. |
Table 1: Comparison of Key Performance Parameters. This table provides a high-level overview of the performance differences between the two click chemistry systems.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Molar Extinction Coefficient (ε) |
| This compound | 647 | 655 | 0.28 (for Sulfo-Cy5 tetrazine) | 250,000 cm⁻¹M⁻¹ |
| DBCO-Sulfo-Cy5 | 646 | 661 | Not specified | 251,000 cm⁻¹M⁻¹ |
Table 2: Photophysical Properties of Sulfo-Cy5 Conjugates. This table summarizes the key spectral properties of the Sulfo-Cy5 fluorophore when conjugated to either TCO or DBCO.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these labeling strategies. Below are representative protocols for cell surface labeling using both this compound and a strained-alkyne (DBCO-Cy5) conjugate.
Protocol 1: Cell Surface Labeling with this compound and a Tetrazine-modified Antibody
This protocol describes the pre-targeting of cells with a tetrazine-labeled antibody, followed by detection with this compound.
Materials:
-
Cells expressing the target surface antigen
-
Tetrazine-modified antibody specific for the target antigen
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Antibody Incubation: Dilute the tetrazine-modified antibody in PBS containing 1% BSA to the desired concentration. Remove the cell culture medium and incubate the cells with the antibody solution for 1 hour at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound antibody.
-
This compound Labeling: Prepare a solution of this compound in PBS at a final concentration of 5-10 µM. Incubate the cells with the this compound solution for 15-30 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three times with PBS to remove excess this compound.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., excitation at 640 nm and emission at 670 nm).
Protocol 2: Cell Surface Labeling with DBCO-Cy5 and an Azide-modified Glycan
This protocol outlines the metabolic incorporation of an azide-modified sugar into cell surface glycans, followed by labeling with DBCO-Cy5.
Materials:
-
Cells of interest
-
Azide-modified sugar (e.g., peracetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz)
-
DBCO-Cy5
-
Cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Supplement the cell culture medium with an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) and culture the cells for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells twice with PBS.
-
DBCO-Cy5 Labeling: Prepare a solution of DBCO-Cy5 in serum-free cell culture medium or PBS at a final concentration of 10-20 µM. Incubate the cells with the DBCO-Cy5 solution for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound DBCO-Cy5.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.
Visualizing the Chemistry and Workflows
To provide a clearer understanding of the underlying chemical reactions and experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and strained-alkyne (e.g., DBCO-Cy5) click chemistry are powerful and reliable methods for bioorthogonal labeling. The choice between them will largely depend on the specific requirements of the experiment.
This compound is the superior choice when:
-
Rapid reaction kinetics are essential: The iEDDA reaction is one of the fastest bioorthogonal reactions available, making it ideal for applications requiring fast labeling, such as in vivo imaging or capturing dynamic processes.
-
Low reactant concentrations are necessary: The high reaction rate allows for efficient labeling even when the target or the probe is present at low concentrations.
-
A fluorogenic response is advantageous: The turn-on fluorescence of tetrazine-dye conjugates upon reaction can significantly improve the signal-to-noise ratio.
A strained-alkyne-Cy5 conjugate, such as DBCO-Cy5, is a better option when:
-
Long-term stability is a primary concern: DBCO is generally more stable than TCO, which can be prone to isomerization. This is an important consideration for multi-day experiments or long-term storage of labeled samples.
-
The experimental design involves metabolic labeling with azides: Azides are the specific reaction partners for strained alkynes in SPAAC.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool for their specific research needs, ultimately leading to more robust and reliable experimental outcomes.
References
A Comparative Guide to the Brightness of Sulfo-Cy5-TCO and Alternative Fluorophores
For researchers engaged in molecular labeling, particularly within the fields of proteomics, genomics, and drug development, the choice of fluorophore is critical to experimental success. The brightness of a fluorescent probe directly impacts sensitivity and signal-to-noise ratios in imaging and detection assays. This guide provides an objective comparison of Sulfo-Cy5-TCO, a popular choice for bioorthogonal labeling, with other common fluorophores in the far-red spectrum.
This compound is a water-soluble dye featuring a TCO (trans-cyclooctene) moiety. This group participates in a rapid, bioorthogonal "click chemistry" reaction with tetrazine-modified molecules, enabling precise labeling of biomolecules in complex biological systems[1][2][3]. The sulfated Cy5 core provides high hydrophilicity, minimizing aggregation and non-specific binding in aqueous buffers[4].
Photophysical Properties and Brightness Comparison
The intrinsic or theoretical brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (QY). The extinction coefficient represents the efficiency of light absorption at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed light into emitted fluorescence[5].
Below is a comparison of Sulfo-Cy5 with other commonly used fluorophores in the same spectral region.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (QY) | Calculated Brightness (ε x QY) |
| Sulfo-Cy5 | 646 | 662 | 271,000 | 0.28 | 75,880 |
| Alexa Fluor 647 | 650 | 665 | 270,000 | 0.33 | 89,100 |
| DyLight 649 | 654 | 673 | 250,000 | 0.50 | 125,000 |
| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 |
Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state. The values presented are for the unconjugated dyes in aqueous solution and serve as a benchmark for comparison.
As the data indicates, while Sulfo-Cy5 is a very bright fluorophore with one of the highest known extinction coefficients, alternatives like Alexa Fluor 647 and DyLight 649 exhibit higher quantum yields, resulting in greater overall calculated brightness. Protein conjugates of Alexa Fluor 647 have also been reported to be significantly more fluorescent than those of Cy5, partly due to reduced dye-dye aggregation and self-quenching on the conjugated protein.
Experimental Protocols
To provide a practical measure of fluorophore performance in a biological context, the Stain Index is often calculated from flow cytometry data. This value considers not only the fluorescence intensity of the labeled population but also the background noise, offering a robust measure of signal separation.
Protocol: Determination of Fluorophore Brightness using Stain Index
-
Antibody Conjugation: Conjugate a well-characterized, high-affinity monoclonal antibody to this compound (via a tetrazine-modified antibody), Alexa Fluor 647 NHS ester, and DyLight 649 NHS ester. Ensure the degree of labeling (DOL) is optimized and comparable across all conjugates.
-
Cell Preparation: Prepare a single-cell suspension of a cell line known to express high levels of the target antigen for the chosen antibody. Include an unstained control population.
-
Staining: Stain the cells with optimal, pre-titered concentrations of each fluorescently labeled antibody conjugate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with the appropriate laser (e.g., 633 nm or 640 nm) and emission filters for the far-red channel.
-
Collect data for the unstained population (negative control) and each of the stained populations.
-
Record the Median Fluorescence Intensity (MFI) for the positive (stained) and negative (unstained) populations.
-
Record the Standard Deviation (SD) of the negative population.
-
-
Stain Index Calculation: Calculate the Stain Index for each fluorophore using the following formula:
-
Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 * SD of Negative Population)
-
-
Comparison: The fluorophore yielding the highest Stain Index is considered the brightest and provides the best resolution for the given antigen on the specific instrument used.
Visualizations
Bioorthogonal Labeling Workflow
The following diagram illustrates the bioorthogonal reaction between a this compound probe and a tetrazine-modified biomolecule, a core application for this fluorophore.
Caption: Bioorthogonal ligation of this compound with a tetrazine-modified biomolecule.
Experimental Workflow for Stain Index Determination
This diagram outlines the key steps in the experimental protocol for comparing fluorophore brightness using flow cytometry.
References
Sulfo-Cy5-TCO: A Comparative Guide to Cross-Reactivity in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Sulfo-Cy5-TCO in complex biological samples, focusing on its cross-reactivity and specificity compared to other common bioorthogonal labeling reagents. The information presented is supported by established principles of bioorthogonal chemistry and provides detailed experimental protocols for independent validation.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety, such as that in this compound, and a tetrazine-functionalized target is renowned for its exceptionally fast kinetics, often orders of magnitude faster than other click chemistry reactions.[1][2][3] This rapid reactivity is a significant advantage for labeling in complex biological environments where low concentrations of reactants are often desirable to minimize perturbations.[1] this compound, being a sulfonated cyanine dye, offers excellent water solubility, which is crucial for biological applications.[2]
Quantitative Comparison of Bioorthogonal Probes
While direct head-to-head studies quantifying the non-specific binding of this compound against all possible alternatives in a standardized complex biological sample are limited, a comparative assessment can be made based on the known reactivity and stability of the core chemical moieties. The primary competitor for TCO-based probes in copper-free click chemistry is the dibenzocyclooctyne (DBCO) group, which reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC).
The following table summarizes key performance parameters based on established literature. Researchers can generate specific quantitative data for their systems by following the provided experimental protocols.
| Feature | This compound (via IEDDA) | Sulfo-Cy5-DBCO (via SPAAC) | Key Considerations |
| Reaction Kinetics (k₂) | Very High (10³ - 10⁶ M⁻¹s⁻¹) | Moderate (10⁻¹ - 10¹ M⁻¹s⁻¹) | Faster kinetics of TCO-tetrazine ligation allow for lower probe concentrations and shorter incubation times, potentially reducing off-target interactions. |
| Specificity | High | High | Both reactions are highly bioorthogonal, meaning they are inert to most biological functional groups. |
| Potential for Cross-Reactivity | Low. TCO moieties at sub-millimolar concentrations show minimal reactivity with thiols. However, isomerization to the less reactive cis-cyclooctene can occur. | Low. DBCO is generally stable, but potential side reactions with thiols have been reported under specific conditions. | The inherent reactivity of the probe determines its potential for off-target labeling. |
| Signal-to-Noise Ratio | Potentially higher due to faster kinetics enabling more efficient labeling at lower concentrations. | Generally good, but may require higher concentrations or longer incubation times, which can increase background. | This is highly dependent on the specific biological sample and experimental conditions. |
| Stability of Reactive Moiety | TCO can isomerize, and tetrazines can degrade under certain reducing conditions. | Azides and DBCO are generally very stable under physiological conditions. | Probe stability is critical for reproducible and reliable labeling. |
Experimental Protocols
To enable researchers to quantitatively assess the cross-reactivity of this compound in their specific experimental context, the following detailed protocols are provided.
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of a complex biological sample for in vitro labeling experiments.
-
Cell Culture: Culture a relevant cell line (e.g., HeLa, HEK293T) to ~80-90% confluency in a T75 flask.
-
Harvesting: Aspirate the culture medium and wash the cells twice with 10 mL of ice-cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Homogenization: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. For complete lysis, sonicate the sample on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant (clarified cell lysate) to a new tube. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the lysate and store at -80°C until use.
Protocol 2: Quantification of Non-Specific Binding in Cell Lysate
This protocol provides a method to quantify and compare the non-specific binding of this compound and an alternative probe (e.g., Sulfo-Cy5-DBCO).
-
Sample Preparation: Thaw the clarified cell lysate on ice. Prepare dilutions of the lysate with PBS to a final protein concentration of 1 mg/mL.
-
Probe Incubation:
-
Test Samples: In separate microcentrifuge tubes, add 100 µL of the 1 mg/mL cell lysate. Add this compound or the alternative probe to a final concentration of 1 µM.
-
Control Samples: Prepare corresponding samples with PBS instead of cell lysate to measure the background fluorescence of the probes.
-
-
Incubation: Incubate all samples for 1 hour at room temperature, protected from light.
-
Removal of Unbound Probe: Use a desalting column or spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) to remove the unbound fluorescent probe from the protein fraction of the cell lysate. Follow the manufacturer's instructions.
-
Fluorescence Measurement:
-
Transfer the protein-containing eluate to a black 96-well plate.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for Cy5 (e.g., Ex/Em ~650/670 nm).
-
-
Protein Quantification: After fluorescence measurement, quantify the protein concentration in each well to normalize the fluorescence signal to the amount of protein.
-
Data Analysis:
-
Subtract the fluorescence intensity of the PBS control from the corresponding cell lysate samples to obtain the net fluorescence signal.
-
Normalize the net fluorescence signal by the protein concentration.
-
The normalized fluorescence intensity is an indicator of the level of non-specific binding of the probe to the proteome. A lower value indicates less cross-reactivity.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles underlying the comparison.
Caption: Workflow for quantifying non-specific binding.
Caption: TCO-tetrazine vs. DBCO-azide reaction kinetics.
References
A Comparative Analysis of Sulfo-Cy5-TCO and Other Leading Labeling Methodologies
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy5-TCO, a bioorthogonal labeling reagent, against other widely used methods, including N-hydroxysuccinimide (NHS) ester, maleimide, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This objective comparison is supported by experimental data to inform the selection of the most suitable labeling strategy for your research needs.
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, offering highly specific and efficient labeling of biomolecules in their native environments. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) stands out for its exceptionally fast kinetics and biocompatibility. This compound leverages this reaction, providing a powerful tool for fluorescently labeling tetrazine-modified biomolecules.
This guide will delve into the performance characteristics of this compound in comparison to traditional amine- and thiol-reactive labeling, as well as another prominent click chemistry method.
Data Presentation: A Head-to-Head Comparison of Labeling Chemistries
The selection of a labeling reagent significantly impacts the outcome of an experiment. The following table summarizes key performance characteristics of this compound (via TCO-tetrazine ligation) compared to Cy5-NHS ester, Cy5-Maleimide, and Cy5-Azide (via CuAAC).
| Feature | This compound (via TCO-tetrazine ligation) | Cy5-NHS Ester | Cy5-Maleimide | Cy5-Azide (via CuAAC) | Key Considerations |
| Target Moiety | Tetrazine | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) | Alkyne | TCO-tetrazine and Azide-Alkyne reactions are bioorthogonal, targeting functional groups absent in most biological systems, thus offering high specificity. NHS esters and maleimides target naturally occurring amino acids, which can lead to less specific labeling. |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition | Amine-reactive N-hydroxysuccinimide ester chemistry | Thiol-Michael addition | Copper(I)-catalyzed azide-alkyne cycloaddition | The iEDDA reaction is catalyst-free and proceeds rapidly under physiological conditions.[1] CuAAC requires a copper catalyst, which can be toxic to living cells, although ligands like THPTA can mitigate this.[2] |
| Specificity | Site-specific (at the location of the tetrazine group) | Non-specific (targets all accessible primary amines) | Site-specific (at accessible cysteine residues) | Site-specific (at the location of the alkyne group) | Site-specific labeling with TCO-tetrazine or azide-alkyne chemistries results in a homogeneously labeled protein population, which is crucial for quantitative analysis. NHS ester labeling can produce a heterogeneous mixture of conjugates.[3] |
| Reaction Kinetics (Second-Order Rate Constant, k₂) [M⁻¹s⁻¹] | ~800 - 30,000[4] | Variable, generally slower than TCO-tetrazine ligation[4] | ~1000 | 10 - 10⁴ | The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, enabling efficient labeling even at low reactant concentrations. |
| Labeling Efficiency | High, with rapid reaction kinetics leading to high yields in short reaction times. | Variable, dependent on the number and accessibility of primary amines. | Generally high, but requires reduction of disulfide bonds prior to labeling. | High, with quantitative yields often reported. | The fast kinetics of the TCO-tetrazine reaction can lead to higher labeling yields in shorter reaction times compared to NHS ester chemistry. |
| Stability of Conjugate | Stable dihydropyridazine bond | Stable amide bond | Stable thioether bond, but can be susceptible to retro-Michael reaction leading to deconjugation. | Stable triazole ring | The thioether bond formed by maleimide chemistry can undergo exchange with other thiols, potentially leading to loss of the label, especially in the reducing environment of the cytoplasm. Ring-opening hydrolysis of the succinimide ring can increase stability. |
| Biocompatibility | Excellent (copper-free) | Good, but can alter the charge of the protein. | Good, but requires reducing agents that can be harsh on proteins. | Limited in vivo due to copper cytotoxicity, though catalyst-free versions (SPAAC) exist. | The absence of a cytotoxic copper catalyst makes TCO-tetrazine ligation highly suitable for live-cell and in-vivo applications. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the chemical reactions and experimental processes discussed, the following diagrams have been generated.
Caption: TCO-Tetrazine Ligation Pathway.
Caption: Comparative Labeling Workflows.
Experimental Protocols
Detailed methodologies for the key labeling experiments are provided below. These protocols are generalized and may require optimization for specific proteins and applications.
Protocol 1: Labeling of Tetrazine-Modified Protein with this compound
This protocol outlines the ligation of a tetrazine-functionalized protein with this compound.
Materials:
-
Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the tetrazine-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol 2: Labeling of Protein with Cy5-NHS Ester
This protocol describes the labeling of primary amines on a protein using a Cy5-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Cy5-NHS Ester Stock Solution: Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the Cy5-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted Cy5-NHS ester and quenching agent using a desalting column.
-
Characterization: Determine the DOL by UV-Vis spectrophotometry.
Protocol 3: Labeling of Protein with Cy5-Maleimide
This protocol details the labeling of thiol groups on a protein with a Cy5-maleimide.
Materials:
-
Protein of interest containing free thiols
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Cy5-maleimide
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Desalting column
Procedure:
-
Protein Reduction (if necessary): If the protein contains disulfide bonds, dissolve it in the reaction buffer and add a 10 to 100-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Prepare Cy5-Maleimide Stock Solution: Dissolve the Cy5-maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the Cy5-maleimide stock solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted Cy5-maleimide using a desalting column.
-
Characterization: Determine the DOL using UV-Vis spectrophotometry.
Protocol 4: Labeling of Alkyne-Modified Protein with Cy5-Azide (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction between an alkyne-modified protein and a Cy5-azide.
Materials:
-
Alkyne-modified protein
-
Cy5-azide
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Prepare Reagent Stock Solutions: Prepare stock solutions of Cy5-azide (10 mM in DMSO), CuSO₄ (20-50 mM in water), sodium ascorbate (50-100 mM in water, freshly prepared), and THPTA (100 mM in water).
-
Reaction Mixture Preparation: In a microfuge tube, combine the alkyne-modified protein, reaction buffer, and the desired molar excess of Cy5-azide.
-
Add Catalyst Components: Add the THPTA solution, followed by the CuSO₄ solution. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Remove the catalyst and unreacted reagents using a desalting column.
-
Characterization: Determine the DOL by UV-Vis spectrophotometry.
Conclusion
The choice of a labeling strategy is a critical decision in experimental design. This compound, utilizing the TCO-tetrazine ligation, offers a superior combination of speed, specificity, and biocompatibility, making it an excellent choice for a wide range of applications, particularly in live-cell imaging and in vivo studies where minimizing perturbation to the biological system is crucial.
While traditional methods like NHS ester and maleimide labeling are well-established and cost-effective, they lack the specificity of bioorthogonal reactions and can lead to heterogeneous products. Maleimide conjugates also have potential stability issues. Copper-catalyzed azide-alkyne click chemistry provides high specificity and efficiency but is often limited in cellular applications due to copper toxicity.
Ultimately, the optimal labeling method depends on the specific requirements of the experiment, including the nature of the biomolecule, the desired degree of labeling, and the experimental context (in vitro, in cellulo, or in vivo). This guide provides the necessary data and protocols to make an informed decision and advance your research with confidence.
References
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures for Handling Sulfo-Cy5-TCO
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like Sulfo-Cy5-TCO. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to foster a secure research environment and build confidence in handling this fluorescent dye. The following procedural steps are based on established best practices for handling cyanine dyes and reactive organic molecules.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against splashes and aerosols of the compound, both in solid and solution form. |
| Skin Protection | Disposable nitrile gloves.[1][2] A fully buttoned lab coat. | Prevents direct skin contact. Gloves should be inspected before use and disposed of after handling the compound. A lab coat protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if work is conducted in a well-ventilated area. | A certified respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the powdered form. |
Work Environment: All handling of this compound, particularly when in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound at -20°C in a dark, dry place as recommended. Proper storage is crucial as TCO moieties can be unstable over long periods.
-
Ensure the container is tightly sealed to prevent moisture absorption and degradation.
Weighing and Preparing Solutions:
-
Preparation: Before handling the solid compound, ensure you are wearing the appropriate PPE (lab coat, gloves, and safety goggles).
-
Weighing: Conduct the weighing of the powdered this compound inside a chemical fume hood to prevent the inhalation of any airborne particles.
-
Dissolving: this compound is soluble in water, DMSO, and DMF. When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Experimental Use:
-
When using solutions of this compound, continue to wear all required PPE.
-
Handle all transfers of the solution within a fume hood or a designated well-ventilated area.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. Cyanine dyes may be classified as hazardous materials, potentially toxic to aquatic life.
Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be considered hazardous chemical waste.
-
Liquid Waste: Unused stock solutions and experimental residues containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Container Management: Waste containers should be made of a compatible material, kept tightly closed, and stored in a designated secondary containment area until collection by authorized personnel.
Decontamination:
-
Any spills should be cleaned up immediately using appropriate absorbent materials. The contaminated cleaning materials should then be disposed of as hazardous waste.
Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
